Product packaging for Methyl 2-methoxy-5-nitronicotinate(Cat. No.:CAS No. 122433-50-5)

Methyl 2-methoxy-5-nitronicotinate

Cat. No.: B181460
CAS No.: 122433-50-5
M. Wt: 212.16 g/mol
InChI Key: DMKVLUGRWNKURX-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-nitronicotinate is a useful research compound. Its molecular formula is C8H8N2O5 and its molecular weight is 212.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O5 B181460 Methyl 2-methoxy-5-nitronicotinate CAS No. 122433-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxy-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-14-7-6(8(11)15-2)3-5(4-9-7)10(12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKVLUGRWNKURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559522
Record name Methyl 2-methoxy-5-nitropyridine-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID40559522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122433-50-5
Record name Methyl 2-methoxy-5-nitro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122433-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methoxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isomeric Specificity: Scientific literature and chemical databases predominantly feature data for Methyl 6-methoxy-5-nitronicotinate (CAS No. 59237-49-9). Information regarding its isomer, Methyl 2-methoxy-5-nitronicotinate, is sparse. This guide will focus on the comprehensively documented Methyl 6-methoxy-5-nitronicotinate, presenting its chemical structure, properties, and a plausible synthetic route.

Chemical Structure and Identification

Methyl 6-methoxy-5-nitronicotinate is a substituted pyridine derivative, specifically a methyl ester of nicotinic acid. The core structure consists of a pyridine ring with a methoxy group at the 6th position, a nitro group at the 5th position, and a methyl carboxylate group at the 3rd position.

IdentifierValue
IUPAC Name methyl 6-methoxy-5-nitropyridine-3-carboxylate[1]
Synonyms Methyl 6-methoxy-5-nitronicotinate, Methyl 6-methoxy-5-nitro-3-pyridinecarboxylate[1]
CAS Number 59237-49-9[1][2][3][4][5]
Molecular Formula C8H8N2O5[1][5][6]
SMILES COC1=NC=C(C=C1--INVALID-LINK--[O-])C(=O)OC[1]
InChI Key YVGHVJUGJZGYPW-UHFFFAOYSA-N[1][6]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for Methyl 6-methoxy-5-nitronicotinate.

PropertyValueSource
Molecular Weight 212.16 g/mol [1][3][7]
Exact Mass 212.04332136 Da[1]
Purity ≥97%[3][6][7]
Boiling Point (Predicted) 331.0±37.0 °C
Density (Predicted) 1.356±0.06 g/cm3
Storage Temperature 2-8°C
XLogP3 (Computed) 0.8[1]

Note: Boiling point and density are predicted values from chemical databases and have not been experimentally verified in the cited literature.

Synthesis and Experimental Protocols

Below is a generalized experimental workflow representing a potential synthesis route.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: O-Methylation A 6-Hydroxynicotinic Acid B Methyl 6-hydroxynicotinate A->B  H2SO4 (cat.), Methanol, Reflux   C Methyl 6-hydroxy-5-nitronicotinate B->C  HNO3, H2SO4, 0°C to rt   D Methyl 6-methoxy-5-nitronicotinate C->D  (CH3)2SO4, K2CO3, Acetone, Reflux  

A plausible synthetic workflow for Methyl 6-methoxy-5-nitronicotinate.

General Experimental Protocol (Hypothetical):

  • Esterification: 6-Hydroxynicotinic acid would be dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid would be added, and the mixture would be heated to reflux for several hours to drive the reaction to completion. The excess methanol would then be removed under reduced pressure, and the resulting crude methyl 6-hydroxynicotinate would be purified.

  • Nitration: The purified methyl 6-hydroxynicotinate would be slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction temperature would be carefully controlled to prevent over-nitration or decomposition. After the addition is complete, the reaction mixture would be allowed to warm to room temperature and stirred until the reaction is complete. The product, methyl 6-hydroxy-5-nitronicotinate, would be isolated by pouring the reaction mixture over ice and filtering the resulting precipitate.

  • O-Methylation: The methyl 6-hydroxy-5-nitronicotinate would be dissolved in a suitable solvent such as acetone. An excess of a methylating agent, like dimethyl sulfate, and a base, such as potassium carbonate, would be added. The mixture would be heated to reflux until the starting material is consumed. The final product, Methyl 6-methoxy-5-nitronicotinate, would then be isolated and purified, likely through recrystallization or column chromatography.

Applications in Research and Drug Development

As a substituted nitropyridine derivative, Methyl 6-methoxy-5-nitronicotinate serves as a valuable building block in organic synthesis. The nitro group can be reduced to an amine, which can then be further functionalized, making it a key intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The ester and methoxy groups also offer sites for chemical modification. At present, there is no widely reported biological activity or established role in signaling pathways for this specific molecule; its primary utility lies in its potential as a chemical intermediate.

The logical relationship for its utility in drug discovery is outlined below.

G A Methyl 6-methoxy-5-nitronicotinate B Chemical Modification (e.g., Nitro Reduction) A->B C Functionalized Intermediate B->C D Synthesis of Bioactive Molecules C->D E Drug Discovery & Development D->E

Role of Methyl 6-methoxy-5-nitronicotinate in drug discovery.

References

An In-depth Technical Guide to Methyl 2-methoxy-5-nitronicotinate (CAS 122433-50-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Methyl 2-methoxy-5-nitronicotinate (CAS 122433-50-5) is limited. This guide provides a summary of the available data and presents general methodologies for the synthesis and analysis of related compounds based on available literature. The experimental protocols and potential applications described herein are illustrative and may require significant optimization for this specific molecule.

Core Compound Properties

This compound is a substituted pyridine derivative. Its chemical structure incorporates a methoxy group, a nitro group, and a methyl ester attached to a pyridine ring. These functional groups make it a potentially useful intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

PropertyValueReference
CAS Number 122433-50-5[1]
Molecular Formula C₈H₈N₂O₅[1]
Molecular Weight 212.16 g/mol [1]
Synonyms Methyl 2-methoxy-5-nitropyridine-3-carboxylate, 2-Methoxy-5-nitro-nicotinic acid methyl ester[1]
Storage Temperature 2-8°C[1]

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for this compound. This is a generalized representation and specific reagents and conditions would need to be determined experimentally.

Synthesis_Workflow Hypothetical Synthesis of this compound Start 2-Chloro-5-nitronicotinic acid Step1 Esterification (e.g., Methanol, Acid catalyst) Start->Step1 Intermediate1 Methyl 2-chloro-5-nitronicotinate Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (e.g., Sodium methoxide) Intermediate1->Step2 Product This compound Step2->Product

Caption: A potential two-step synthesis of this compound.

General Experimental Protocol for Methoxylation of a Chloropyridine Derivative

This protocol is based on the synthesis of similar methoxypyridine compounds and would require optimization for the specific substrate.

Materials:

  • Chloropyridine precursor

  • Sodium methoxide

  • Methanol (anhydrous)

  • Inert solvent (e.g., Tetrahydrofuran, DMF)

  • Quenching solution (e.g., saturated ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the chloropyridine precursor in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at a controlled temperature (e.g., 0°C or room temperature).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of a quenching solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Applications in Drug Development

While no specific applications for this compound in drug development have been identified in the searched literature, related nitropyridine and nicotinic acid derivatives are valuable intermediates in the synthesis of various pharmaceutical agents. The pyridine scaffold is a common motif in many biologically active molecules.

The functional groups of this compound offer several possibilities for further chemical modification:

  • The nitro group can be readily reduced to an amine, which can then be derivatized to form amides, ureas, or sulfonamides.

  • The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides.

  • The methoxy group and the pyridine nitrogen can influence the electronic properties and binding interactions of potential drug candidates.

Potential Signaling Pathway Interactions

There is no information available in the searched results regarding the interaction of this compound with any signaling pathways. Research into the biological activity of this compound would be required to elucidate any potential mechanisms of action.

Conclusion

This compound (CAS 122433-50-5) is a chemical compound with potential as a synthetic intermediate. However, a comprehensive review of the public scientific literature reveals a significant lack of detailed information regarding its synthesis, biological activity, and applications. Further research is necessary to fully characterize this molecule and explore its potential utility in drug discovery and development. The methodologies and potential applications of structurally related compounds suggest that it could be a valuable building block for the synthesis of novel bioactive molecules. Researchers interested in this compound should anticipate the need for extensive process development and biological screening.

References

An In-depth Technical Guide on Methyl 2-methoxy-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-methoxy-5-nitropyridine-3-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical identity, physicochemical properties, a plausible synthetic route with experimental protocols, and its significant role in the development of kinase inhibitors. Furthermore, it explores the potential signaling pathways that can be targeted by derivatives of this compound, supported by illustrative diagrams to clarify complex relationships and workflows.

Chemical Identity and Properties

The compound, commonly referred to as Methyl 2-methoxy-5-nitronicotinate, is systematically named Methyl 2-methoxy-5-nitropyridine-3-carboxylate according to IUPAC nomenclature, and is associated with the CAS Number 122433-50-5 .[1]

Below is a summary of its key physicochemical properties:

PropertyValue
Molecular Formula C₈H₈N₂O₅
Molecular Weight 212.16 g/mol
Appearance Expected to be a solid
Storage Temperature 2-8°C

Synthesis and Experimental Protocols

Plausible Synthetic Workflow

A logical synthetic route to Methyl 2-methoxy-5-nitropyridine-3-carboxylate would likely begin with the nitration of a suitable pyridine precursor, followed by chlorination and subsequent methoxylation and esterification, or a variation thereof where the ester and methoxy groups are introduced at different stages. A potential synthetic pathway is illustrated below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 2-hydroxynicotinic_acid 2-Hydroxynicotinic Acid Nitration Nitration (HNO3, H2SO4) 2-hydroxynicotinic_acid->Nitration Step 1 Chlorination Chlorination (POCl3 or SOCl2) Nitration->Chlorination Step 2 Methoxylation Methoxylation (Sodium Methoxide) Chlorination->Methoxylation Step 3 Esterification Esterification (Methanol, Acid catalyst) Methoxylation->Esterification Step 4 Final_Product Methyl 2-methoxy-5- nitropyridine-3-carboxylate Esterification->Final_Product

Plausible synthetic workflow for the target compound.
General Experimental Protocol for Methoxylation of a Chloronitropyridine Intermediate

The following is a generalized experimental protocol for the nucleophilic substitution of a chloro group with a methoxy group on a nitropyridine ring, a key step in the synthesis of the title compound. This protocol is adapted from procedures described for analogous compounds.[2]

Materials:

  • 2-chloro-5-nitropyridine derivative

  • Sodium methoxide

  • Methanol (anhydrous)

  • Inert solvent (e.g., Tetrahydrofuran)

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-chloro-5-nitropyridine derivative in an appropriate anhydrous solvent such as methanol or tetrahydrofuran.

  • Add sodium methoxide (typically 1.1 to 1.5 molar equivalents) to the solution. The addition may be done portion-wise or as a solution in methanol.

  • The reaction mixture is then stirred at a suitable temperature, which can range from room temperature to the reflux temperature of the solvent, for a period of 1 to 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The resulting residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by techniques such as recrystallization or column chromatography on silica gel to afford the desired 2-methoxy-5-nitropyridine derivative.

Role in Drug Development and Potential Signaling Pathways

Methyl 2-methoxy-5-nitropyridine-3-carboxylate is a valuable building block in medicinal chemistry, primarily recognized for its utility in the synthesis of kinase inhibitors. The pyridine scaffold is a common motif in many kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The nitro group can be readily reduced to an amine, providing a handle for further derivatization to explore structure-activity relationships (SAR).

Derivatives of nitropyridines have been investigated as inhibitors of a variety of kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR)

  • Janus Kinases (JAKs)

  • Src Family Kinases (SFKs)

  • Monopolar Spindle 1 (MPS1) kinase[3]

These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

Generalized Kinase Signaling Pathway

The diagram below illustrates a simplified, generalized kinase signaling pathway that is often the target of inhibitors derived from precursors like Methyl 2-methoxy-5-nitropyridine-3-carboxylate.

Kinase_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binding & Dimerization Grb2 Grb2 Receptor->Grb2 Phosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation to Nucleus Response Gene Expression (Proliferation, Survival) Transcription_Factors->Response

Generalized Receptor Tyrosine Kinase signaling pathway.

Quantitative Data

As Methyl 2-methoxy-5-nitropyridine-3-carboxylate is primarily a synthetic intermediate, quantitative biological data such as IC₅₀ values are not available for the compound itself. The quantitative data of interest for this molecule would be related to its synthesis. For instance, in a patent for a related compound, 2-methoxy-5-nitropyridine, the yield is reported to be in the range of 94-97% when synthesized from 2-chloro-5-nitropyridine using sodium methoxide in methanol.[2] Such high yields underscore the efficiency of the methoxylation step, which is crucial for the overall cost-effectiveness of synthesizing more complex drug candidates.

Conclusion

Methyl 2-methoxy-5-nitropyridine-3-carboxylate is a strategically important chemical entity in the landscape of modern drug discovery. Its structural features, particularly the reactive nitro group and the kinase-hinge-binding pyridine core, make it an ideal starting point for the synthesis of targeted therapeutics. While direct biological activity data for this compound is limited, its role as a precursor to potent kinase inhibitors is well-established through the extensive literature on related nitropyridine and pyrazolopyridine derivatives. This guide provides a foundational understanding of its chemistry, synthesis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

An In-depth Technical Guide to Methyl 6-methoxy-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-methoxy-5-nitropyridine-3-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and insights into its synthesis and potential biological relevance.

Chemical Identity and Synonyms

Methyl 6-methoxy-5-nitropyridine-3-carboxylate is a substituted pyridine derivative. A clear identification of this compound is crucial for researchers. The following table summarizes its primary identifiers and a list of known synonyms.

Identifier TypeValue
IUPAC Name methyl 6-methoxy-5-nitropyridine-3-carboxylate[1]
CAS Number 59237-49-9[1]
Molecular Formula C8H8N2O5[1]
PubChem CID 2746880[1]

A variety of synonyms are used in literature and commercial listings to refer to this compound. Researchers should be familiar with these alternative names to ensure comprehensive literature searches.

Synonyms
methyl 6-methoxy-5-nitronicotinate[1]
6-methoxy-5-nitro-nicotinic acid methyl ester
Pyridine-3-carboxylic acid, 6-methoxy-5-nitro-, methyl ester
Methyl 6-methoxy-5-nitro-3-pyridinecarboxylate
6-Methoxy-5-nitropyridine-3-carboxylic acid methyl ester

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in experimental settings, including solubility, stability, and potential for biological interactions. The data presented below are primarily computed properties sourced from comprehensive chemical databases.

PropertyValueSource
Molecular Weight 212.16 g/mol PubChem[1]
XLogP3 0.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 3PubChem
Exact Mass 212.04332136 DaPubChem[1]
Monoisotopic Mass 212.04332136 DaPubChem[1]
Topological Polar Surface Area 94.2 ŲPubChem[1]
Heavy Atom Count 15PubChem
Complexity 252PubChem[1]

Synthesis and Experimental Protocols

The synthesis of Methyl 6-methoxy-5-nitropyridine-3-carboxylate can be achieved through various synthetic routes. A common precursor for this compound is Methyl 6-chloro-5-nitronicotinate.

Synthesis from Methyl 6-chloro-5-nitronicotinate

A general procedure for the synthesis involves the nucleophilic substitution of the chloro group with a methoxy group.

Reaction:

  • Starting Material: Methyl 6-chloro-5-nitronicotinate

  • Reagent: Sodium methoxide in methanol

  • Solvent: Methanol

Experimental Protocol:

  • Dissolve Methyl 6-chloro-5-nitronicotinate in anhydrous methanol.

  • Slowly add a solution of sodium methoxide in methanol to the stirred solution of the starting material.

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up. This may involve neutralization, extraction with an organic solvent, and washing of the organic phase.

  • The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol, to yield the final product.

Note: This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions, stoichiometry, and safety precautions.

Potential Biological Significance and Applications

While specific biological activities for Methyl 6-methoxy-5-nitropyridine-3-carboxylate are not extensively documented in publicly available literature, the broader class of nitropyridine derivatives has garnered significant attention in medicinal chemistry.

Nitropyridine derivatives have been investigated for a range of biological activities, including:

  • Antimicrobial and Anticancer Properties: The nitro group on the pyridine ring is a key pharmacophore that can be involved in modulating enzyme activity and interacting with cellular targets. Nitropyridines have been screened for their potential to induce apoptosis in cancer cells and inhibit key signaling pathways.[2]

  • Microtubule-Targeting Agents: Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents, demonstrating cytotoxic effects against various cancer cell lines.[3]

  • Enzyme Inhibition: Nitropyridine derivatives have shown inhibitory activity against enzymes like protoporphyrinogen oxidase, which is a target for herbicide development.[4]

  • Intermediates in Drug Synthesis: Many pyridine derivatives serve as crucial intermediates in the synthesis of more complex biologically active molecules, including pharmaceuticals.[5][6]

The presence of the nitro and methoxy groups on the pyridine ring of Methyl 6-methoxy-5-nitropyridine-3-carboxylate provides multiple sites for chemical modification, making it a versatile scaffold for the synthesis of compound libraries for high-throughput screening against various biological targets.[2][6]

Experimental and logical Workflows

The following diagrams illustrate a conceptual workflow for the synthesis and subsequent biological screening of Methyl 6-methoxy-5-nitropyridine-3-carboxylate, reflecting a typical drug discovery process.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis Start Starting Materials (e.g., Methyl 6-chloro-5-nitronicotinate) Reaction Nucleophilic Substitution (Sodium Methoxide) Start->Reaction Step 1 Workup Reaction Workup (Extraction, Washing) Reaction->Workup Step 2 Purification Purification (Recrystallization) Workup->Purification Step 3 Product Methyl 6-methoxy-5-nitropyridine-3-carboxylate Purification->Product Step 4 QC Quality Control (NMR, MS, HPLC) Product->QC Verification

Caption: A generalized workflow for the synthesis and purification of Methyl 6-methoxy-5-nitropyridine-3-carboxylate.

Biological_Screening_Workflow cluster_screening Biological Screening cluster_data Data Analysis Compound Test Compound (Methyl 6-methoxy-5-nitropyridine-3-carboxylate) PrimaryScreening Primary Screening (e.g., Cytotoxicity Assay) Compound->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Enzyme Inhibition, Apoptosis Assay) HitIdentification->SecondaryScreening DataAnalysis Data Analysis (IC50, EC50 Determination) SecondaryScreening->DataAnalysis LeadOptimization Lead Optimization (Structure-Activity Relationship) DataAnalysis->LeadOptimization

Caption: A conceptual workflow for the biological screening of a novel chemical entity like a nitropyridine derivative.

References

A Comprehensive Technical Guide to Methyl 2-methoxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-methoxy-5-nitronicotinate, a niche but potentially significant molecule in the landscape of pharmaceutical research and development. This document collates available data on its physicochemical properties and outlines standard experimental protocols for its characterization, offering a foundational resource for its application in medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound, with the CAS number 122433-50-5, is a pyridine derivative. Its structural features, including a methoxy group, a nitro group, and a methyl ester, make it a versatile scaffold for chemical modification in the synthesis of more complex, biologically active molecules.

PropertyValueSource
Molecular Formula C8H8N2O5[1][2]
Molecular Weight 212.16 g/mol [1][2]
IUPAC Name methyl 2-methoxy-5-nitropyridine-3-carboxylate[1]
Synonyms Methyl 2-methoxy-5-nitronicotinic acid, 2-Methoxy-5-nitro-nicotinic acid Methyl ester[1]

Hypothetical Experimental Protocols

While specific experimental data for this compound is not widely published, the following protocols represent standard methodologies for the synthesis and characterization of similar organic compounds. These can serve as a robust starting point for researchers working with this molecule.

Synthesis of Nicotinate Derivatives

The synthesis of substituted nicotinate esters often involves a multi-step process. A plausible route for this compound could involve the nitration of a 2-methoxynicotinate precursor, followed by esterification. The nitro group can be a precursor for an amino group via reduction, which then serves as a handle for further derivatization to create amides, ureas, or sulfonamides—functional groups commonly found in drug molecules.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the molecular structure.

  • Methodology: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) with tetramethylsilane (TMS) as an internal standard. 1H NMR and 13C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). The chemical shifts, multiplicity, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the connectivity of atoms.

2. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and fragmentation pattern.

  • Methodology: A dilute solution of the compound is introduced into a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. The resulting mass spectrum will show the molecular ion peak [M]+ or [M+H]+, confirming the molecular weight.

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the compound.

  • Methodology: A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient (e.g., water and acetonitrile) is used to elute the compound. Detection is typically performed using a UV detector at an appropriate wavelength. The purity is determined by the percentage of the area of the main peak relative to the total peak area.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_final Final Product synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (LC-MS/GC-MS) purification->ms hplc HPLC Purity Assessment purification->hplc product Characterized Compound nmr->product ms->product hplc->product

Caption: Workflow for Synthesis and Characterization.

References

The Advent and Advancement of Nitronicotinates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitronicotinate compounds, a class of heterocyclic molecules characterized by a pyridine ring bearing both a nitro group and a carboxylate ester, have emerged as crucial pharmacophores and versatile intermediates in modern drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these compounds. It further details key experimental protocols for their preparation and elucidates their mechanisms of action, particularly in the context of kinase inhibition. Quantitative pharmacological data are presented to offer a comparative analysis of representative derivatives. This document aims to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the nitronicotinate scaffold.

A Historical Overview: From Early Synthesis to Pharmaceutical Prominence

The journey of nitronicotinate compounds from academic curiosity to valuable pharmaceutical building blocks has been gradual. While the nitration of pyridine derivatives was explored in the early 20th century, one of the seminal reports on the synthesis of "nitronicotines" was published in 1973 by Ya. L. Gol'dfarb and colleagues.[1][2] Their work detailed the synthesis of various nitro- and bromonitronicotines through the oxidation of the corresponding aminonicotines using Caro's acid (peroxymonosulfuric acid).[2] This early work laid the foundation for accessing this class of compounds and exploring their chemical reactivity.

For decades, nitronicotinates remained primarily of academic interest. However, with the rise of kinase inhibitors in oncology and immunology, the true potential of the nitronicotinate scaffold was unlocked. The pyridine core is a common motif in many pharmaceuticals, known for its ability to interact with biological targets, while the nitro group, being a strong electron-withdrawing group, can be readily reduced to an amine. This amine then serves as a critical handle for further chemical modifications, allowing for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[3] This versatility has made nitronicotinate esters, such as Ethyl 6-methyl-5-nitronicotinate and Methyl 6-chloro-5-nitronicotinate, highly sought-after intermediates in the synthesis of a wide array of biologically active molecules, including inhibitors of kinases like KIT and platelet-derived growth factor receptors (PDGFRs).[3]

Synthetic Methodologies: A Practical Guide

The synthesis of nitronicotinate compounds and their precursors has been refined over the years to improve yield, purity, and scalability. Below are detailed experimental protocols for the synthesis of key precursors and representative nitronicotinate esters.

Synthesis of 6-Hydroxy-5-nitronicotinic Acid

6-Hydroxy-5-nitronicotinic acid is a pivotal precursor for various nitronicotinate derivatives. Two common methods for its synthesis are outlined below.[4][5]

Method 1: Nitration with Fuming Nitric Acid [4]

  • Reactants: 6-hydroxynicotinic acid, red fuming nitric acid.

  • Procedure: To a 250mL flask, add 6-hydroxynicotinic acid (20g) and 100mL of red fuming nitric acid. The mixture is slowly heated to 50°C (bath temperature) and stirred at this temperature for 8 hours. The temperature is then gradually increased to 80°C. After cooling to room temperature overnight, the resulting yellow precipitate is collected by filtration, washed with water (10 mL), and dried to yield 6-hydroxy-5-nitronicotinic acid.

  • Purity: >95% (as determined by LC-MS).

Method 2: Nitration with a Mixture of Nitric and Sulfuric Acids [4]

  • Reactants: 6-hydroxynicotinic acid, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure: A solution of 30g (0.217 mol) of 6-hydroxynicotinic acid in 50 mL of concentrated sulfuric acid is prepared. To this, a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid (60 ml total) is added while maintaining the temperature below 20°C. The mixture is stirred at room temperature for 1 hour and then heated to 80°C for 4 hours. The reaction mixture is subsequently poured onto ice, and the precipitate that forms is collected and dried to give the desired product.

Synthesis of Methyl 6-chloro-5-nitronicotinate

This compound is a valuable intermediate for the synthesis of PARP inhibitors and immunomodulators.[1]

  • Reactants: 6-Hydroxy-5-nitronicotinic acid, thionyl chloride (SOCl₂), dimethylformamide (DMF), methanol (CH₃OH), dichloromethane (CH₂Cl₂), sodium bicarbonate (NaHCO₃).

  • Procedure: To a solution of 5-nitro-6-hydroxynicotinic acid (1 eq.) in SOCl₂ (4.7 eq.), DMF (0.15 eq.) is added. The reaction mixture is heated to reflux for 8 hours, followed by vacuum concentration. The resulting residue is dissolved in CH₂Cl₂, and the solution is cooled to -40°C. Methanol (1.4 eq.) is then added slowly, ensuring the internal temperature remains below -30°C. Subsequently, an aqueous solution of NaHCO₃ (1 eq.) is added, and the mixture is gradually warmed to room temperature. The organic phase is separated and concentrated under vacuum. The crude product is purified by crystallization from ethanol to afford methyl 6-chloro-5-nitronicotinate.

  • Yield: 90%.[1]

Mechanism of Action and Signaling Pathways

The biological activity of many drugs derived from nitronicotinates stems from their ability to act as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

The general mechanism of action for many nitroaromatic compounds involves their intracellular reduction. The electron-withdrawing nitro group can be reduced by cellular reductases to form a nitro anion radical. This radical can then be further reduced to nitroso and hydroxylamine intermediates, which are highly reactive and can covalently modify and damage cellular macromolecules, including DNA.[6] In the context of antitubercular activity, 5-nitronicotinic acid has been shown to inhibit NADH dehydrogenase, leading to the disruption of bacterial respiration and ATP synthesis. It is also suggested that it can form nitric oxide radicals, which can react with various cellular components.[6]

For nitronicotinate-derived kinase inhibitors, the pyridine scaffold often serves as the core for interacting with the ATP-binding pocket of the target kinase. The various substituents, often introduced via the versatile amine handle derived from the nitro group, are tailored to achieve high affinity and selectivity for the specific kinase.

Below is a generalized diagram illustrating a common workflow for the development of kinase inhibitors from nitronicotinate intermediates.

G cluster_0 Synthesis and Derivatization cluster_1 Screening and Optimization cluster_2 Preclinical Development Nitronicotinate Nitronicotinate Intermediate Reduction Reduction of Nitro Group Nitronicotinate->Reduction Amine Aminonicotinate Reduction->Amine Derivatization Derivatization Amine->Derivatization Library Compound Library Derivatization->Library Screening Kinase Screening Library->Screening Library->Screening Biological Testing Hit Hit Compound Screening->Hit SAR SAR Studies Hit->SAR Hit->SAR Structure-Activity Relationship Lead Lead Compound SAR->Lead InVitro In Vitro Assays Lead->InVitro Lead->InVitro Efficacy & Toxicity Testing InVivo In Vivo Models InVitro->InVivo Candidate Drug Candidate InVivo->Candidate G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and Activates Downstream Downstream Signaling RTK->Downstream Phosphorylates Inhibitor Nitronicotinate-derived Kinase Inhibitor Inhibitor->RTK Inhibits ATP Binding Response Cellular Response (e.g., Proliferation) Downstream->Response

References

The Emerging Therapeutic Potential of Methoxy- and Nitro-Substituted Nicotinates: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the quest for novel therapeutic agents continues, researchers are increasingly turning their attention to the nuanced pharmacological effects of substituted heterocyclic compounds. Among these, derivatives of nicotinic acid, a vital B vitamin, are demonstrating significant potential in various therapeutic areas. This technical guide provides an in-depth analysis of the biological activities associated with methoxy- and nitro-substituted nicotinates and related compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent, primarily known for its lipid-lowering and vasodilatory properties. The core structure of nicotinic acid provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of its biological effects. The introduction of methoxy (-OCH3) and nitro (-NO2) functional groups, in particular, has been shown to modulate the pharmacological profile of the parent molecule, leading to a diverse range of biological activities, including antioxidant, anti-inflammatory, antiproliferative, and vasorelaxant effects. This guide will explore the structure-activity relationships of these derivatives, detail the experimental protocols used for their evaluation, and visualize the underlying signaling pathways.

Key Biological Activities and Quantitative Data

The biological activities of methoxy- and nitro-substituted nicotinates and their analogs are diverse. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Vasorelaxant and Antioxidant Activities

Studies on thionicotinic acid derivatives have revealed that these compounds can induce vasorelaxation, a crucial factor in managing hypertension and other cardiovascular conditions. This effect is often mediated by endothelium-derived nitric oxide (NO) and prostacyclin. Furthermore, many of these derivatives exhibit significant antioxidant properties.

CompoundVasorelaxant Activity (ED50)Antioxidant Activity (% DPPH Radical Scavenging at 333.33 µg/mL)Reference
2-(1-adamantylthio)nicotinic acid21.3 nM33.20%[1][2]
2-(1-adamantylthio)nicotinamide> 1 µM0.57%[1][2]
2-(1-adamantylthio)nicotinonitrile> 1 µM0.30%[1][2]
Antiproliferative Activity

The antiproliferative effects of substituted nicotinic acid analogs and other heterocyclic compounds are of significant interest in oncology research. The presence of methoxy and nitro groups can influence the cytotoxicity of these compounds against various cancer cell lines.

CompoundCell LineAntiproliferative Activity (IC50)Reference
N-methyl-substituted benzimidazole carboxamide with hydroxy and methoxy groups and a cyano groupMCF-73.1 µM[3]
2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridineVarious25-90 nM[4]
C-1 methoxycarbonyl narciclasineA54915.5 µM[5]
Narciclasine (control)A54920 nM[5]
Anti-inflammatory Activity

The anti-inflammatory properties of compounds are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide in cell-based assays.

Compound (Curcumin Analogues)LPS-induced NO Production Suppression (at 25 µM)Reference
Curcumin74.91 ± 0.88%[6]
Cur-OH77.75 ± 0.89%[6]
Cur-Br71.75 ± 0.90%[6]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a reproducible framework for further research.

Vasorelaxation Assay

This protocol is used to assess the vasodilatory effects of compounds on isolated arterial rings.

  • Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.

  • Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.

  • Contraction Induction: The rings are pre-contracted with phenylephrine.

  • Compound Administration: The test compounds are added in a cumulative concentration-dependent manner to determine their relaxant effects.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. The ED50 value, the concentration of the compound that produces 50% of the maximal relaxation, is then calculated.[1][2]

Antioxidant Assays

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reaction Mixture: A solution of the test compound is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).[1][2]

This assay evaluates the ability of a compound to scavenge superoxide radicals.

  • Reaction System: The assay is typically based on the inhibition of the photoreduction of nitroblue tetrazolium (NBT).

  • Compound Incubation: The test compound is incubated with the reaction mixture.

  • Measurement: The formation of formazan from the reduction of NBT is measured spectrophotometrically.

  • Calculation: The SOD-like activity is expressed as the percentage of inhibition of NBT reduction.[1][2]

Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3][7]

Signaling Pathways and Experimental Workflows

The biological effects of these compounds are underpinned by their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and experimental workflows.

Vasorelaxation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell cluster_inhibitors Experimental Inhibitors Compound Thionicotinic Acid Derivative Receptor Receptor Compound->Receptor eNOS eNOS Receptor->eNOS activates Prostacyclin Prostacyclin Receptor->Prostacyclin stimulates release NO Nitric Oxide eNOS->NO produces Relaxation Vasorelaxation NO->Relaxation Prostacyclin->Relaxation LNAME L-NAME LNAME->eNOS Indomethacin Indomethacin Indomethacin->Prostacyclin

Caption: Endothelium-dependent vasorelaxation pathway.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_SOD SOD-like Activity Assay DPPH_Radical DPPH Radical (Purple) Scavenged_DPPH DPPH-H (Yellow/Colorless) DPPH_Radical->Scavenged_DPPH Test_Compound_DPPH Test Compound Test_Compound_DPPH->DPPH_Radical donates H+ Spectrophotometer_DPPH Measure Absorbance at 517 nm Scavenged_DPPH->Spectrophotometer_DPPH Superoxide Superoxide Radical (O2-) NBT NBT Superoxide->NBT reduces Test_Compound_SOD Test Compound Test_Compound_SOD->Superoxide scavenges Formazan Formazan (Blue) NBT->Formazan Spectrophotometer_SOD Measure Absorbance Formazan->Spectrophotometer_SOD

Caption: Workflow for antioxidant activity assays.

Antiproliferative_MTT_Assay Start Seed Cancer Cells in 96-well Plate Treat Treat with Test Compound Start->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate (Formation of Formazan) Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT antiproliferative assay.

Conclusion and Future Directions

The derivatization of nicotinic acid and related heterocyclic structures with methoxy and nitro groups presents a promising avenue for the development of novel therapeutic agents. The studies highlighted in this guide demonstrate the potential of these compounds to exhibit a wide range of biological activities, from vasorelaxation and antioxidant effects to potent antiproliferative and anti-inflammatory actions. The structure-activity relationships suggest that the position and nature of the substituents play a critical role in determining the pharmacological profile of these molecules.

Future research should focus on the systematic synthesis and screening of a broader range of methoxy- and nitro-substituted nicotinates to further elucidate their therapeutic potential. Mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols and visualized pathways provided in this guide offer a solid foundation for such future investigations, which could ultimately lead to the discovery of new drugs for a variety of diseases.

References

Spectroscopic and Synthetic Profile of Methyl 2-methoxy-5-nitronicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for Methyl 2-methoxy-5-nitronicotinate. Due to the limited availability of direct experimental spectroscopic data in publicly accessible databases, this document presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of spectroscopy. This guide is intended to support researchers in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the nitropyridine scaffold in various pharmacologically active molecules. Accurate spectroscopic data and reliable synthetic protocols are crucial for the advancement of research involving this compound. This document aims to fill the current information gap by providing a detailed, albeit predictive, spectroscopic profile and a representative synthetic methodology.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with experimentally determined data for structurally similar compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J, Hz)
~8.90d1HH-6~2.5
~8.50d1HH-4~2.5
~4.00s3HOCH₃ (at C-2)-
~3.95s3HOCH₃ (ester)-
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Carbon Assignment
~164C=O (ester)
~162C-2
~145C-5
~142C-6
~135C-4
~118C-3
~54OCH₃ (at C-2)
~53OCH₃ (ester)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
3100-3000C-H stretch (aromatic)
2960-2850C-H stretch (methyl)
~1730C=O stretch (ester)
~1600, ~1480C=C and C=N stretch (aromatic ring)
~1530, ~1350N-O stretch (nitro group)
~1250C-O stretch (ester and ether)
Table 4: Predicted Mass Spectrometry Data
m/zAssignment
212.04[M]⁺ (Molecular Ion)
181.03[M - OCH₃]⁺
153.03[M - COOCH₃]⁺

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the nitration of a suitable pyridine precursor followed by esterification. A representative two-step protocol is detailed below.

Step 1: Synthesis of 2-methoxy-5-nitronicotinic acid

The synthesis of the carboxylic acid precursor can be achieved through the nitration of 2-methoxynicotinic acid.

Protocol:

  • To a stirred solution of 2-methoxynicotinic acid in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for 2-3 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 2-methoxy-5-nitronicotinic acid.

Step 2: Esterification to this compound

The final product can be synthesized via Fischer esterification of the corresponding carboxylic acid. This method is a standard procedure for the conversion of carboxylic acids to their methyl esters.[1][2][3][4][5]

Protocol:

  • A solution of 2-methoxy-5-nitronicotinic acid in an excess of methanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.[1][3]

  • The reaction mixture is heated under reflux for several hours, with the progress of the reaction monitored by TLC.[1]

  • After completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification of the crude product can be achieved by column chromatography on silica gel to afford pure this compound.[1]

Visualizations

Diagram 1: General Experimental Workflow

G Synthesis Synthesis of Target Compound Workup Reaction Work-up (e.g., Quenching, Extraction) Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Data_Analysis Data Analysis and Structure Confirmation Characterization->Data_Analysis Final_Product Pure, Characterized Product Data_Analysis->Final_Product

Caption: A generalized workflow for the synthesis and characterization of an organic compound.

Diagram 2: Key Structural Features for Spectroscopic Analysis

Caption: Key functional groups of this compound and their expected spectroscopic signals.

Conclusion

References

An In-depth Technical Guide on the Safety and Handling of Methyl 2-methoxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this document is intended for use by qualified researchers, scientists, and drug development professionals. It is crucial to conduct a thorough risk assessment before handling any chemical. The nomenclature for the compound with CAS number 122433-50-5 is ambiguous in available literature, being referred to as both Methyl 2-methoxy-5-nitronicotinate and Methyl 2-Methoxy-5-nitronicotinic acid. This guide pertains to the compound registered under CAS number 122433-50-5.

This technical guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS: 122433-50-5). Due to the limited availability of detailed experimental protocols and biological pathway information for this specific compound, this document will focus on presenting the known safety data in a structured format to ensure safe laboratory practices.

Chemical Identification and Properties

IdentifierValue
Chemical Name This compound
Synonyms Methyl 2-Methoxy-5-nitronicotinic acid, 2-Methoxy-5-nitro-nicotinic acid Methyl ester, Methyl 2-methoxy-5-nitropyridine-3-carboxylate, 3-Pyridinecarboxylic acid, 2-methoxy-5-nitro-, methyl ester[1]
CAS Number 122433-50-5[1][2]
Molecular Formula C8H8N2O5[1]
Molecular Weight 212.16 g/mol [1]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Safety and Handling Precautions

Adherence to the following precautionary statements is mandatory to ensure the safe handling of this compound.

TypePrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P264: Wash hands and skin thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P271: Use only outdoors or in a well-ventilated area.[1]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P330: Rinse mouth.[1]
P332 + P313: IF SKIN irritation occurs: Get medical advice/attention.[1]
P337 + P313: IF eye irritation persists: Get medical advice/attention.[1]
P362: Take off contaminated clothing and wash before reuse.[1]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]
P405: Store locked up.[1]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

First-Aid Measures

In case of exposure, the following first-aid measures should be implemented immediately.

Exposure RouteFirst-Aid Measure
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound.

Biological_Activity_Investigation cluster_workflow General Workflow for Biological Activity Screening A Compound Acquisition (this compound) B In Vitro Assays (e.g., Enzyme inhibition, Receptor binding) A->B Step 1 C Cell-Based Assays (e.g., Cytotoxicity, Reporter gene assays) B->C Step 2 D Hit Identification and Validation C->D Step 3 E Mechanism of Action Studies D->E Step 4 F In Vivo Studies (Animal models) E->F Step 5

References

Methodological & Application

reaction mechanism for Methyl 2-methoxy-5-nitronicotinate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

Methyl 2-methoxy-5-nitronicotinate is a substituted pyridine derivative. The presence of methoxy, nitro, and methyl ester functional groups on a nicotinate framework makes it an attractive intermediate for the synthesis of more complex heterocyclic compounds, which are prevalent in many biologically active molecules. This application note details a proposed reaction mechanism and an experimental protocol for its synthesis via the nitration of Methyl 2-methoxynicotinate.

Proposed Reaction Mechanism

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The key steps involve the generation of a potent electrophile (the nitronium ion) and its subsequent attack on the electron-rich pyridine ring of Methyl 2-methoxynicotinate.

Step 1: Generation of the Nitronium Ion (NO₂⁺) Concentrated sulfuric acid protonates nitric acid, leading to the formation of a nitronium ion (NO₂⁺) and water.[1] The nitronium ion is a powerful electrophile required to react with the deactivated pyridine ring.

Step 2: Electrophilic Attack and Regioselectivity The pyridine ring in Methyl 2-methoxynicotinate is substituted with an electron-donating methoxy group (-OCH₃) at the C2 position and an electron-withdrawing methyl ester group (-COOCH₃) at the C3 position. The pyridine nitrogen itself is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene.

However, the regioselectivity of the nitration is controlled by the substituents:

  • The -OCH₃ group is an activating, ortho, para-director. It strongly activates the C4 and C6 positions through resonance.

  • The -COOCH₃ group is a deactivating, meta-director, directing incoming electrophiles to the C5 position.

  • The pyridine nitrogen deactivates the entire ring, particularly the C2, C4, and C6 positions.

The nitration is predicted to occur at the C5 position . This position is meta to the deactivating ester group and para to the activating methoxy group. The directing effects of both groups reinforce substitution at this position, making it the most nucleophilic site available for attack by the nitronium ion. The attack forms a resonance-stabilized cationic intermediate known as a sigma complex.

Step 3: Rearomatization A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the C5 carbon of the sigma complex, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

reaction_mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Electrophilic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ H2NO3+->NO2+ - H₂O H2O H₂O start Methyl 2-methoxynicotinate sigma Sigma Complex (Resonance Stabilized) start->sigma + NO₂⁺ product This compound sigma->product - H⁺

Figure 1. Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed method and should be performed with caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated acids are highly corrosive.

3.1. Materials and Reagents

  • Methyl 2-methoxynicotinate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Methanol (for recrystallization)

  • Sodium Bicarbonate (NaHCO₃, saturated solution for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

3.2. Procedure

  • Preparation of the Substrate Solution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add Methyl 2-methoxynicotinate (e.g., 5.0 g, 29.9 mmol). Place the flask in an ice-salt bath to cool to 0°C.

  • Slowly add 15 mL of concentrated sulfuric acid to the flask while stirring. Ensure the temperature is maintained between 0 and 5°C. Stir until the substrate is fully dissolved.

  • Preparation of the Nitrating Mixture: In a separate beaker or flask, carefully and slowly add 3 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid. This mixture should be prepared in an ice bath to control the exothermic reaction.

  • Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of Methyl 2-methoxynicotinate over a period of 20-30 minutes. The internal temperature of the reaction mixture must be kept below 10°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the mixture slowly warm to room temperature, stirring for another 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with constant stirring. A precipitate should form.

  • Allow the ice to melt completely. If the solution is still strongly acidic, carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold deionized water.

    • For further purification, the crude product can be recrystallized from a suitable solvent like methanol or an ethanol/water mixture.

    • Alternatively, if the product separates as an oil or does not precipitate cleanly, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. Determine the melting point and calculate the percentage yield.

Data Presentation

The following table summarizes the key parameters for the proposed synthesis. The yield is an estimate based on similar nitration reactions.

ParameterValue / Condition
Starting MaterialMethyl 2-methoxynicotinate
Nitrating Agent1:1 mixture of conc. HNO₃ and conc. H₂SO₄
Molar Ratio (Substrate:HNO₃)~1 : 1.5
Reaction Temperature0°C to 10°C during addition, then room temperature
Reaction Time2-3 hours
Workup ProcedureQuenching on ice, neutralization, filtration/extraction
Purification MethodRecrystallization from methanol
Expected Outcome
Product AppearancePale yellow to white crystalline solid
Expected Yield60-80% (theoretical)
Purity (post-recrystallization)>98%

Visualization of the Reaction Mechanism

The following diagram illustrates the detailed mechanism of the electrophilic aromatic substitution on Methyl 2-methoxynicotinate.

Figure 2. Detailed workflow of the proposed synthesis mechanism.

Disclaimer: This application note provides a theoretical synthesis protocol. All laboratory work should be conducted by trained professionals with appropriate safety measures in place. The reaction conditions may require optimization to achieve the desired yield and purity.

References

Application Notes and Protocols for Methyl 2-methoxy-5-nitronicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Methyl 2-methoxy-5-nitronicotinate as a versatile starting material in medicinal chemistry. The protocols detailed below are foundational for the synthesis of compound libraries aimed at drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The pyridine core is a common and valuable scaffold in many pharmaceuticals due to its ability to interact with biological targets.[1]

Introduction: The Utility of the Nitronicotinate Scaffold

This compound is a substituted pyridine derivative that serves as an excellent starting point for chemical elaboration in drug discovery programs. Its key features for medicinal chemistry applications include:

  • A Modifiable Pyridine Core: The pyridine ring is a well-established pharmacophore.

  • A Reactive Nitro Group: The nitro group can be readily reduced to an amine, providing a crucial handle for a wide range of derivatization reactions, such as the formation of amides, ureas, and sulfonamides.[1]

  • An Ester Functional Group: The methyl ester can be hydrolyzed or transesterified to modulate solubility and create additional points of interaction with biological targets.

Aromatic nitro compounds are integral to the synthesis of many bioactive molecules and approved drugs, underscoring the importance of this chemical class in pharmaceutical research.[2]

Application Note 1: Synthesis of a Focused Amide Library from this compound

This section outlines a typical workflow for the generation of a focused library of amide derivatives from this compound. This two-step process is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a new chemical series.

Experimental Workflow

The overall synthetic strategy involves the reduction of the nitro group to an amine, followed by the coupling of the resulting amine with a variety of carboxylic acids to generate a library of amide analogs.

G A This compound B Step 1: Nitro Group Reduction (e.g., Fe / NH4Cl) A->B Reaction C Methyl 5-amino-2-methoxynicotinate B->C Intermediate D Step 2: Amide Coupling (R-COOH, HATU, DIPEA) C->D Reaction E Focused Amide Library (Target Compounds) D->E Products F R-COOH (Building Blocks) F->D

Caption: Synthetic workflow for the generation of a focused amide library.

Experimental Protocols

Protocol 1: Reduction of this compound

This protocol describes the reduction of the aromatic nitro group to an amine using iron powder in the presence of ammonium chloride, a common and relatively mild method.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Water (H₂O)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Celite

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add ethanol and water in a 4:1 ratio to dissolve the starting material.

  • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-amino-2-methoxynicotinate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol details the formation of an amide bond between the synthesized amine and a representative carboxylic acid using HATU as the coupling agent.

Materials:

  • Methyl 5-amino-2-methoxynicotinate

  • Carboxylic acid (R-COOH, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of Methyl 5-amino-2-methoxynicotinate (1.0 eq) in a minimal amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Application Note 2: Pharmacological Evaluation of a Synthesized Amide Library

Derivatives of nitronicotinates are often explored as kinase inhibitors.[1] This section provides a framework for the pharmacological evaluation of the synthesized amide library against a hypothetical kinase target (e.g., a tyrosine kinase involved in a cancer signaling pathway).

Representative Signaling Pathway

The diagram below illustrates a generic kinase signaling pathway that is often dysregulated in diseases like cancer, making it a common target for drug discovery programs.

G cluster_0 Cell Membrane Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase->Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Activates Transcription Factors Transcription Factors Kinase Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Phosphorylates Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Promotes Synthesized Compound Synthesized Compound Synthesized Compound->Receptor Tyrosine Kinase Inhibits

Caption: A generic receptor tyrosine kinase signaling pathway.

Data Presentation: In Vitro Kinase Inhibition

The synthesized compounds would be tested in an in vitro biochemical assay to determine their potency against the target kinase. The results are typically presented as IC₅₀ values (the concentration of the compound required to inhibit 50% of the kinase activity).

Compound IDR-Group (from R-COOH)IC₅₀ (nM) vs. Target Kinase
MMN-001Phenyl1,250
MMN-0024-Fluorophenyl780
MMN-0033-Chlorophenyl450
MMN-0044-Methoxyphenyl2,300
MMN-005Thiophen-2-yl320

Data are hypothetical and for illustrative purposes only.

Protocol 3: General Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol provides a general outline for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay, a common method for high-throughput screening.

Materials:

  • Target Kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • Tb-labeled anti-phosphopeptide antibody

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Synthesized compounds dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Add the diluted compounds to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a solution of the target kinase and the fluorescein-labeled substrate peptide in assay buffer.

    • Add this solution to the wells containing the test compounds.

    • Prepare a solution of ATP in assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Prepare a solution of the Tb-labeled antibody in a buffer containing EDTA (to stop the kinase reaction).

    • Add the antibody solution to all wells.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

    • Calculate the emission ratio (520 nm / 495 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Disclaimer: The protocols and data presented are for illustrative purposes. Researchers should adapt these methods based on the specific requirements of their projects and consult relevant safety data sheets for all chemicals used.

References

Methyl 2-methoxy-5-nitronicotinate: A Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-nitronicotinate is a highly functionalized pyridine derivative that holds significant potential as a versatile building block in the synthesis of novel pharmaceutical compounds. Its unique arrangement of a methoxy group, a nitro group, and a methyl ester on a pyridine core offers multiple avenues for chemical modification, making it an attractive starting material for the development of new therapeutic agents. The strategic placement of these functional groups allows for a range of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and various modifications of the ester functionality.

The pyridine ring itself is a common scaffold in many approved drugs, often serving as a bioisostere for a benzene ring to improve physicochemical properties such as solubility and metabolic stability. This document provides detailed application notes and protocols, drawing parallels from a closely related analog and proposing synthetic routes to unlock the potential of this compound in drug discovery.

Application of a Structural Analog: The Synthesis of Sulpiride

A compelling case for the utility of methoxy- and nitro- (or a derivative) substituted aromatic rings as pharmaceutical building blocks is the industrial synthesis of Sulpiride, an antipsychotic drug. A key intermediate in this synthesis is Methyl 2-methoxy-5-sulfamoylbenzoate, a benzoate analog of the nicotinate . The sulfamoyl group in this intermediate is conceptually related to the nitro group of this compound, as both are electron-withdrawing groups that can be further functionalized. The synthesis of Sulpiride from this intermediate provides a well-documented example of how such building blocks are utilized in pharmaceutical manufacturing.

The pyridine core of this compound can be considered a bioisosteric replacement for the benzene ring in the Sulpiride intermediate.[1][2][3][4] This substitution can potentially lead to compounds with altered pharmacokinetic profiles, receptor binding affinities, and reduced side effects.

Quantitative Data for the Synthesis of Sulpiride

The following table summarizes the quantitative data for the final step in the synthesis of Sulpiride from Methyl 2-methoxy-5-sulfamoylbenzoate and (S)-1-ethyl-2-aminomethylpyrrolidine.

ParameterValueReference
Yield93.8% - 95.2%[5][6]
Purity99.2% - 99.95%[5][6]
Reaction Time4 - 10 hours[5][6]
Reaction Temperature80 - 100°C[5][6]
Experimental Protocol: Synthesis of Sulpiride

This protocol is based on a patented method for the synthesis of Sulpiride.[5][6]

Materials:

  • Methyl 2-methoxy-5-sulfamoylbenzoate

  • (S)-1-ethyl-2-aminomethylpyrrolidine

  • Ethylene glycol (solvent)

  • Solid base catalyst (e.g., HND-62)

  • Ethanol (for washing)

Procedure:

  • To a clean reaction kettle, add N-ethyl-2-aminomethyl pyrrolidine (200 kg), ethylene glycol (150-200 kg), and 2-methoxy-5-sulfamoyl methyl benzoate (382-390 kg).

  • Add the solid base catalyst (0.73-1.2 kg) to the reaction mixture.

  • Heat the reaction mixture to 80-85°C and maintain at this temperature with reflux for 4 hours.

  • After the reaction is complete, cool the mixture to 80°C.

  • Add ethanol (50 g) and reflux for an additional 10 minutes.

  • Cool the mixture to 5°C and stir for 2 hours.

  • Filter the precipitate and wash the filter cake with ethanol.

  • Dry the product under vacuum at 65°C to obtain Sulpiride.

Workflow for the Synthesis of Sulpiride

G cluster_start Starting Materials cluster_process Reaction cluster_purification Workup & Purification cluster_end Final Product A Methyl 2-methoxy-5-sulfamoylbenzoate C Amidation in Ethylene Glycol (80-85°C, 4h) with Solid Base Catalyst A->C B (S)-1-ethyl-2-aminomethylpyrrolidine B->C D Cooling & Ethanol Addition C->D E Filtration & Washing D->E F Vacuum Drying E->F G Sulpiride F->G

Caption: Synthetic workflow for the amidation step in the synthesis of Sulpiride.

Proposed Application of this compound: Synthesis of Novel Nicotinamide Derivatives

Based on the reactivity of its functional groups, this compound is an excellent starting material for the synthesis of a library of novel nicotinamide derivatives. This can be achieved through a two-step process: reduction of the nitro group to an amine, followed by amidation of the methyl ester.

Experimental Protocol: General Procedure for the Synthesis of Nicotinamide Derivatives

The following is a generalized protocol for the amidation of methyl nicotinate derivatives, which can be adapted for the amino-derivative of this compound.[7][8][9][10]

Materials:

  • Methyl 5-amino-2-methoxynicotinate (to be synthesized from this compound by standard nitro reduction methods)

  • Primary or secondary amine of choice

  • Immobilized lipase (e.g., Novozym® 435)

  • tert-Amyl alcohol (solvent)

Procedure:

  • Dissolve Methyl 5-amino-2-methoxynicotinate (5 mmol) in tert-amyl alcohol (10 mL).

  • In a separate vessel, dissolve the desired amine (10 mmol) in tert-amyl alcohol (10 mL).

  • In a shaker flask, add the solution of the nicotinate, the solution of the amine, and the immobilized lipase (e.g., 870 mg of Novozym® 435).

  • Incubate the reaction mixture at 50°C with shaking (e.g., 160 rpm) for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the enzyme.

  • Remove the solvent under reduced pressure.

  • Purify the resulting nicotinamide derivative by column chromatography on silica gel.

Proposed Synthetic Workflow for Nicotinamide Derivatives

G cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_intermediate Intermediate cluster_step2 Step 2: Amidation cluster_end Final Products A This compound B Nitro Group Reduction (e.g., H2, Pd/C or Fe/AcOH) A->B C Methyl 5-amino-2-methoxynicotinate B->C D Enzymatic Amidation (Amine, Lipase, 50°C) C->D E Library of Novel Nicotinamide Derivatives D->E

Caption: Proposed two-step synthesis of novel nicotinamide derivatives.

Biological Target and Signaling Pathway: Dopamine D2 Receptor

As exemplified by Sulpiride, derivatives of methoxy-substituted aromatic amides can target important receptors in the central nervous system. Sulpiride is a selective antagonist of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). Blockade of this receptor in the mesolimbic pathway is believed to be responsible for its antipsychotic effects.

Dopamine D2 Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Sulpiride Sulpiride (Antagonist) Sulpiride->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Altered Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Simplified signaling pathway of the Dopamine D2 receptor and its inhibition.

Conclusion

References

Application Notes and Protocols for Reactions Involving Methyl 2-methoxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for key synthetic transformations involving Methyl 2-methoxy-5-nitronicotinate, a versatile substituted pyridine derivative. The presence of a nitro group, a methoxy group, and a methyl ester on the pyridine core makes this compound a valuable starting material for the synthesis of a variety of more complex molecules with potential applications in pharmaceutical and materials science research.

The protocols outlined below focus on two fundamental and highly useful reactions: the reduction of the nitro group to form the corresponding aniline derivative, and a representative Suzuki-Miyaura cross-coupling reaction to illustrate C-C bond formation.

Reduction of the Nitro Group: Synthesis of Methyl 5-amino-2-methoxynicotinate

The reduction of the aromatic nitro group to an amine is a critical transformation, as it provides a handle for a wide array of subsequent functionalizations, such as amide bond formation, diazotization, and reductive amination. Catalytic hydrogenation is a clean and efficient method for this purpose.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound to Methyl 5-amino-2-methoxynicotinate using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials and Equipment:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a pad of Celite®)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask, and evacuate and backfill with hydrogen gas three times.

  • Leave the reaction mixture to stir vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting Methyl 5-amino-2-methoxynicotinate can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary
Reagent/ParameterAmount (for 1 mmol scale)Moles (mmol)Equivalents
This compound212.16 mg1.01.0
10% Palladium on Carbon (Pd/C)53.2 mg (at 10 mol%)0.050.05
Methanol (Solvent)10 mL--
Hydrogen Gas1 atm (balloon)Excess-
Reaction Time2-4 hours--
Typical Yield ~164 mg ~0.9 ~90%

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Dissolve Methyl 2-methoxy- 5-nitronicotinate in Methanol B Add 10% Pd/C Catalyst A->B C Evacuate and Backfill with H₂ B->C D Stir under H₂ Atmosphere (Room Temperature) C->D E Monitor by TLC/LC-MS D->E F Filter through Celite® to Remove Catalyst E->F G Concentrate Filtrate (Rotary Evaporator) F->G H Purify Product (if necessary) G->H G cluster_inputs Inputs cluster_outputs Outputs Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X L₂ Ar-Pd(II)-X L₂ Pd(0)L₂->Ar-Pd(II)-X L₂ Oxidative Addition Ar-Pd(II)-OR' L₂ Ar-Pd(II)-OR' L₂ Ar-Pd(II)-X L₂->Ar-Pd(II)-OR' L₂ Ligand Exchange Ar-Pd(II)-Ar' L₂ Ar-Pd(II)-Ar' L₂ Ar-Pd(II)-OR' L₂->Ar-Pd(II)-Ar' L₂ Transmetalation Ar-Pd(II)-Ar' L₂->Pd(0)L₂ Reductive Elimination ArAr Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar' L₂->ArAr ArX Ar-X (Methyl 5-bromo-2- methoxynicotinate) ArX->Ar-Pd(II)-X L₂ ArB Ar'-B(OH)₂ (Arylboronic Acid) ArB->Ar-Pd(II)-Ar' L₂ Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)-OR' L₂

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of Methyl 2-methoxy-5-nitronicotinate, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule, identified by the IUPAC name methyl 6-methoxy-5-nitropyridine-3-carboxylate (CAS 59237-49-9), has been optimized for larger scale production, focusing on safety, efficiency, and product purity. The protocols outlined below are intended for use by researchers, scientists, and drug development professionals in a laboratory or pilot plant setting.

The described synthetic route is a two-step process commencing with the nitration of 6-methoxynicotinic acid, followed by Fischer esterification to yield the desired product. This approach was selected for its scalability and use of readily available starting materials.

Chemical and Physical Properties

PropertyValue
IUPAC Name methyl 6-methoxy-5-nitropyridine-3-carboxylate[1]
CAS Number 59237-49-9[1][2]
Molecular Formula C₈H₈N₂O₅[1]
Molecular Weight 212.16 g/mol [1][2]
Appearance Off-white to pale yellow solid
Purity (typical) >97%[2]

Synthetic Pathway Overview

The scale-up synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves the nitration of commercially available 6-methoxynicotinic acid. The second step is the Fischer esterification of the resulting 6-methoxy-5-nitronicotinic acid to afford the final methyl ester product.

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification 6-methoxynicotinic_acid 6-Methoxynicotinic Acid 6-methoxy-5-nitronicotinic_acid 6-Methoxy-5-nitronicotinic Acid 6-methoxynicotinic_acid->6-methoxy-5-nitronicotinic_acid Nitration 6-methoxynicotinic_acid->6-methoxy-5-nitronicotinic_acid Nitrating_mixture HNO₃ / H₂SO₄ Methyl_2-methoxy-5-nitronicotinate This compound 6-methoxy-5-nitronicotinic_acid->Methyl_2-methoxy-5-nitronicotinate Esterification Methanol Methanol (CH₃OH) Acid_catalyst H₂SO₄ (cat.)

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-5-nitronicotinic Acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methoxynicotinic Acid153.14153 g1.0
Sulfuric Acid (98%)98.08300 mL-
Nitric Acid (70%)63.0175 mL~1.2

Procedure:

  • In a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 300 mL of concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add 153 g (1.0 mol) of 6-methoxynicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the solid has dissolved, begin the dropwise addition of 75 mL of concentrated nitric acid. Maintain the internal temperature between 5-10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 1.5 kg of crushed ice with vigorous stirring.

  • A precipitate will form. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the solid product using a Büchner funnel and wash with cold deionized water until the washings are neutral to pH paper.

  • Dry the solid product under vacuum at 50 °C to a constant weight.

Expected Yield: 178-188 g (90-95%) Purity (by HPLC): >98%

Step 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methoxy-5-nitronicotinic Acid198.13178 g0.9
Methanol32.04700 mL-
Sulfuric Acid (98%)98.0818 mL-

Procedure:

  • To a 2 L, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 178 g (0.9 mol) of 6-methoxy-5-nitronicotinic acid and 700 mL of methanol.

  • Slowly and carefully add 18 mL of concentrated sulfuric acid to the stirred suspension.

  • Heat the mixture to reflux and maintain reflux for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 1 L of ice-cold water.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • A solid precipitate will form. Stir the mixture for 30 minutes in an ice bath.

  • Filter the solid product using a Büchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from a minimal amount of hot methanol to obtain the pure this compound.

  • Dry the purified product under vacuum at 40 °C.

Expected Yield: 172-182 g (90-95% for this step) Overall Yield: 81-90% Purity (by HPLC): >99%

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_nitration Step 1: Nitration cluster_esterification Step 2: Esterification cluster_analysis Analysis Reagents Weigh Reagents & Prepare Glassware Charge_H2SO4 Charge H₂SO₄ to Reactor Reagents->Charge_H2SO4 Cooling1 Cool to 0-5 °C Charge_H2SO4->Cooling1 Add_Substrate Add 6-Methoxynicotinic Acid Cooling1->Add_Substrate Add_HNO3 Add HNO₃ (5-10 °C) Add_Substrate->Add_HNO3 Stir1 Stir for 2h at 5-10 °C Add_HNO3->Stir1 Quench Pour onto Ice Stir1->Quench Filter1 Filter and Wash Quench->Filter1 Dry1 Dry Intermediate Filter1->Dry1 Charge_Intermediate Charge Intermediate & Methanol Dry1->Charge_Intermediate Add_Catalyst Add H₂SO₄ Catalyst Charge_Intermediate->Add_Catalyst Reflux Heat to Reflux (8-12h) Add_Catalyst->Reflux Cooling2 Cool to Room Temp. Reflux->Cooling2 Concentrate Concentrate in Vacuo Cooling2->Concentrate Neutralize Neutralize with NaHCO₃ Concentrate->Neutralize Filter2 Filter and Wash Neutralize->Filter2 Recrystallize Recrystallize from Methanol Filter2->Recrystallize Dry2 Dry Final Product Recrystallize->Dry2 QC Quality Control (HPLC, NMR) Dry2->QC

Caption: Detailed workflow for the scale-up synthesis of this compound.

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits readily available.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Methanol is flammable and toxic. Avoid ignition sources and ensure proper ventilation.

Conclusion

The provided protocol outlines a robust and scalable synthesis for this compound. By following these detailed steps and adhering to the specified safety precautions, researchers and drug development professionals can reliably produce this important intermediate in high yield and purity for further applications.

References

Advancements in Heterocyclic Compound Synthesis: Applications, Detailed Protocols, and Key Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals.[1][2][3] These cyclic molecules, containing at least one atom other than carbon within their ring structure, are integral to the architecture of a vast number of bioactive molecules and functional materials.[2] Recent advancements in synthetic methodologies have focused on efficiency, selectivity, and sustainability, enabling the rapid generation of molecular diversity for various applications.[1][4][5]

This report provides a detailed overview of contemporary applications of heterocyclic compound synthesis, complete with experimental protocols for key reactions and visual representations of important workflows and concepts.

Core Applications in Drug Discovery and Materials Science

Heterocyclic scaffolds are prevalent in a wide array of pharmaceuticals, including antibiotics, anticancer agents, antivirals, and neuroprotective agents.[6][7] Their structural diversity and ability to engage in various biological interactions make them privileged structures in medicinal chemistry.[6][8] For instance, nitrogen-containing heterocycles are fundamental components of many drugs, influencing properties like solubility and metabolic stability.[2][6]

In the realm of materials science, heterocyclic compounds are pivotal in the development of advanced materials such as organic light-emitting diodes (OLEDs), conducting polymers, and metal-organic frameworks (MOFs).[2][9] The electronic properties conferred by the heteroatoms are harnessed to create materials with tailored optical and conductive characteristics.[2][9]

Key Synthetic Methodologies and Experimental Protocols

Modern synthetic strategies are continually evolving to provide more efficient and environmentally benign routes to heterocyclic compounds. Notable among these are transition metal-catalyzed C-H activation, multicomponent reactions, and green chemistry approaches.[1][10]

Transition Metal-Catalyzed C-H Activation

C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials and thus improving atom and step economy.[11][12] Palladium, copper, and cobalt catalysts have been extensively used for this purpose.[11]

A logical workflow for a typical C-H activation reaction is depicted below:

ch_activation_workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Heterocycle Heterocyclic Substrate Reaction_Vessel Reaction Vessel Heterocycle->Reaction_Vessel Coupling_Partner Coupling Partner Coupling_Partner->Reaction_Vessel Catalyst Transition Metal Catalyst (e.g., Pd, Cu) Catalyst->Reaction_Vessel Ligand Ligand (Optional) Ligand->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Temperature Temperature Temperature->Reaction_Vessel Atmosphere Atmosphere (e.g., N2, Ar) Atmosphere->Reaction_Vessel Workup Workup & Purification Reaction_Vessel->Workup Product Functionalized Heterocycle Workup->Product

Caption: General workflow for transition metal-catalyzed C-H activation.

Protocol 1: Palladium-Catalyzed C2-Arylation of Indoles

This protocol describes the direct C2-arylation of indoles with arylboronic acids using a palladium-immobilized on Fe3O4 magnetic nanoparticles as a catalyst.[13]

Materials:

  • Indole substrate

  • Arylboronic acid

  • Palladium-immobilized on Fe3O4 magnetic nanoparticles

  • Solvent (e.g., DMF)

  • Base (e.g., K2CO3)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the indole substrate (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (x mol%), and base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent (3 mL) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time (e.g., 12-24 h).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the magnetic catalyst using an external magnet.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Substrate (Indole)Arylating Agent (Arylboronic Acid)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
IndolePhenylboronic acid1.0K2CO3DMF1002492
5-Methoxyindole4-Tolylboronic acid1.0K2CO3DMF1002488
5-NitroindolePhenylboronic acid1.0K2CO3DMF1002475[13]

Protocol 2: Copper-Catalyzed Direct C-H Arylation of Benzoxazole

This protocol details the ligand-free arylation of benzoxazole with aryl iodides using CuO nanospindles as a heterogeneous catalyst.[13]

Materials:

  • Benzoxazole

  • Aryl iodide

  • CuO nanospindles

  • Solvent (e.g., DMF)

  • Base (e.g., K2CO3)

  • Reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • In a reaction vessel, combine benzoxazole (1.0 mmol), aryl iodide (1.1 mmol), CuO nanospindles (10 mol%), and base (2.0 mmol).

  • Add the solvent (3 mL).

  • Stir the mixture at a specified temperature (e.g., 120 °C) for the required time (e.g., 24 h).

  • After completion, cool the reaction to room temperature.

  • Separate the catalyst by centrifugation or filtration.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

HeterocycleArylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
BenzoxazoleIodobenzeneCuO nanospindlesK2CO3DMF1202485
Benzothiazole4-IodoanisoleCuO nanospindlesK2CO3DMF1202482
N-Methylbenzimidazole4-IodonitrobenzeneCuO nanospindlesK2CO3DMF1202490[13]
Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular complexity.[1] They are particularly valuable in creating libraries of compounds for drug discovery.

The logical flow of a one-pot multicomponent reaction is illustrated below:

mcr_workflow Reactant_A Reactant A One_Pot One-Pot Reaction (with Catalyst/Solvent) Reactant_A->One_Pot Reactant_B Reactant B Reactant_B->One_Pot Reactant_C Reactant C Reactant_C->One_Pot Intermediate_Formation Formation of Key Intermediates One_Pot->Intermediate_Formation Step 1 Cyclization Intramolecular Cyclization/Condensation Intermediate_Formation->Cyclization Step 2 Product Complex Heterocyclic Product Cyclization->Product Final Product

Caption: Simplified workflow of a one-pot multicomponent reaction.

Protocol 3: Microwave-Assisted, Solvent-Free Synthesis of Pyrido-pyrimidine-2-ones/thiones

This protocol outlines a green, multicomponent approach to synthesize pyrido-pyrimidine derivatives with potential biological activities.[5]

Materials:

  • Substituted phenyl aldehyde

  • Urea or Thiourea

  • Unsaturated ketone

  • Sodium ethoxide (solid)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, mix the substituted phenyl aldehyde (1.0 mmol), urea or thiourea (1.2 mmol), unsaturated ketone (1.0 mmol), and solid sodium ethoxide (catalytic amount).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a specified power and temperature for a short duration (e.g., 5-10 minutes).

  • After the reaction is complete, cool the vessel.

  • Add water to the reaction mixture and stir.

  • Collect the precipitated solid product by filtration.

  • Wash the product with water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

AldehydeUrea/ThioureaKetoneCatalystConditionsYield (%)Reference
BenzaldehydeThioureaChalconeNaOEtMicrowave, 120°C, 5 min92[5]
4-ChlorobenzaldehydeUreaCurcuminNaOEtMicrowave, 120°C, 7 min88[5]
4-MethoxybenzaldehydeThioureaDibenzalacetoneNaOEtMicrowave, 120°C, 6 min90[5]

Green Synthesis Approaches

In response to growing environmental concerns, green chemistry principles are increasingly being integrated into heterocyclic compound synthesis.[5][10] This includes the use of greener solvents like water, glycerol, and polyethylene glycol (PEG), as well as energy-efficient techniques such as microwave and ultrasound irradiation.[5][14]

A conceptual diagram illustrating the principles of green synthesis in this context is provided below:

green_synthesis_principles center_node Green Synthesis of Heterocycles node_solvent Green Solvents (Water, PEG, Glycerol) center_node->node_solvent node_catalyst Heterogeneous & Recyclable Catalysts center_node->node_catalyst node_energy Alternative Energy (Microwave, Ultrasound) center_node->node_energy node_atom High Atom Economy (MCRs) center_node->node_atom node_waste Reduced Waste & Byproducts center_node->node_waste

Caption: Core principles of green chemistry in heterocyclic synthesis.

Future Outlook

The field of heterocyclic synthesis is poised for continued innovation, driven by the demand for novel therapeutic agents and advanced materials. Future research will likely focus on the development of even more selective and sustainable catalytic systems, the expansion of the substrate scope for known reactions, and the application of computational tools to predict reaction outcomes and design novel heterocyclic scaffolds.[6][8] The synergy between academic and industrial research will be crucial in translating these synthetic advancements into practical applications that address societal needs.[1]

References

Application Note: Protocol for the Nitration of Methoxy-Nicotinate Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinate esters and their derivatives are pivotal structural motifs in a multitude of pharmaceutical compounds. The introduction of a nitro group onto the pyridine ring of these molecules offers a versatile handle for further chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and development. The presence of a methoxy substituent on the nicotinate scaffold significantly influences the electronic properties of the pyridine ring, thereby affecting the regioselectivity and efficiency of electrophilic aromatic substitution reactions such as nitration.

This document provides a detailed protocol for the nitration of methoxy-nicotinate esters, using methyl 6-methoxynicotinate as a representative substrate. The described methodology is based on classical electrophilic aromatic substitution using a mixture of nitric and sulfuric acids.

Reaction Principle and Regioselectivity

The nitration of methoxy-nicotinate esters proceeds via an electrophilic aromatic substitution mechanism. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[1][2] The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic attack. However, the presence of an electron-donating methoxy group can facilitate the reaction.[3]

The regioselectivity of the nitration is governed by the directing effects of the substituents on the pyridine ring. The pyridine nitrogen and the ester group are meta-directing deactivators, while the methoxy group is an ortho- and para-directing activator. In the case of methyl 6-methoxynicotinate, the interplay of these effects typically directs the incoming nitro group to the C5 position, which is ortho to the activating methoxy group and meta to the deactivating ester and ring nitrogen.

Experimental Protocol: Nitration of Methyl 6-Methoxynicotinate

This protocol is adapted from established procedures for the nitration of aromatic esters.[4][5][6]

3.1. Materials and Reagents

  • Methyl 6-methoxynicotinate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Methanol (MeOH), ice-cold

  • Deionized Water, cold

  • Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 6-methoxynicotinate (1.0 eq). Place the flask in an ice-salt bath to cool the contents to 0-5 °C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (approx. 3-4 volumes relative to the substrate) to the flask while maintaining the temperature below 10 °C. Stir the mixture until the substrate is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume relative to nitric acid). This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.

  • Nitration Reaction: Cool the solution of the substrate in sulfuric acid to 0 °C. Add the pre-cooled nitrating mixture dropwise to the reaction flask via a dropping funnel over a period of 15-30 minutes. It is crucial to maintain the internal temperature of the reaction mixture at or below 10 °C to minimize the formation of byproducts.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a beaker filled with crushed ice with vigorous stirring. This will precipitate the crude nitrated product.

  • Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with two portions of cold deionized water and two portions of ice-cold methanol to remove residual acids.[4][5]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol.[5] Alternatively, if the product is not a solid, an extractive workup can be performed. After quenching on ice, neutralize the aqueous solution carefully with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the nitration of methoxy-nicotinate esters. The data is compiled from analogous nitration reactions of substituted pyridines and other aromatic esters, as direct quantitative data for this specific substrate class is limited in the provided search context.

SubstrateNitrating AgentTemperature (°C)Reaction Time (h)Major Product (Regioisomer)Yield (%)Reference(s)
Methyl 6-methoxynicotinateHNO₃ / H₂SO₄0 - 101 - 2Methyl 6-methoxy-5-nitronicotinate60-80*Adapted from[4][5][6]
2,6-DiaminopyridineSuper-acid system3032,6-Diamino-3,5-dinitropyridine90[3]
Methyl BenzoateHNO₃ / H₂SO₄< 150.5 - 1Methyl 3-nitrobenzoate~75-85[1][4][5][6]

*Note: The yield for methyl 6-methoxy-5-nitronicotinate is an estimate based on similar reactions, as specific literature values were not found in the initial search.

Visualizations

Diagram 1: Chemical Reaction

Nitration_Reaction cluster_reactants Reactants cluster_product Product R1 Methyl 6-methoxynicotinate P1 Methyl 6-methoxy-5-nitronicotinate R1->P1 Nitration @ 0-10 °C R2 HNO₃ / H₂SO₄

Caption: Nitration of methyl 6-methoxynicotinate.

Diagram 2: Experimental Workflow

Caption: Workflow for the nitration of methoxy-nicotinate esters.

References

High-Purity Methyl 2-methoxy-5-nitronicotinate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Keywords: Methyl 2-methoxy-5-nitronicotinate, chemical intermediate, pharmaceutical synthesis, drug development, organic synthesis protocols.

Abstract

This document provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. It details commercially available sources for high-purity procurement, outlines its primary applications in pharmaceutical synthesis, and provides detailed experimental protocols for its common transformations. The information is presented to facilitate its use in a laboratory setting, with a focus on synthetic utility and practical application.

Introduction

This compound (CAS No. 122433-50-5) is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a nitro group, a methoxy group, and a methyl ester on a pyridine ring, offers multiple reaction sites for chemical modification. This makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of these functional groups allows for selective transformations, enabling the construction of diverse molecular scaffolds for drug discovery programs.

Procurement of High-Purity this compound

The acquisition of high-purity starting materials is critical for reproducible and reliable experimental outcomes. Several chemical suppliers offer this compound, and a selection of these vendors is presented below. Researchers are advised to request certificates of analysis to confirm purity before use.

SupplierPurityPackage Size(s)CAS Number
Chiba Pharmaceutical Science and technology Co, Ltd.>95%Not specified122433-50-5
Shanghai Hong-chuang Pharma Tech Co., Ltd.97%1g, 5g, 25g, 100g, 250g, 500g, 1kg122433-50-5
Hefei Yucheng Pharmaceutical Technology Co., Ltd.95%100g122433-50-5
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.>95%1g, 5g, 10g122433-50-5
Struchem Co., Ltd.95%1g, 5g, 10g122433-50-5
SuZhou ShiYa Biopharmaceuticals, Inc.>95%1g, 5g122433-50-5

Applications in Pharmaceutical Synthesis

This compound is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The functional groups on the molecule are amenable to a variety of chemical transformations, making it a versatile starting point for the synthesis of a range of bioactive compounds.

A related compound, Methyl 2-methoxy-5-sulfamoylbenzoate, is a key intermediate in the synthesis of the antipsychotic drug Sulpiride[1]. This suggests that this compound can be a precursor to compounds with potential activity in the central nervous system. The nitro group can be reduced to an amine, which can then be further functionalized, for instance, by conversion to a sulfonamide.

The pyridine core is a common feature in many pharmaceuticals, known for its ability to engage with biological targets. The strategic functionalization of this core, facilitated by intermediates like this compound, is a key strategy in modern drug discovery.

Experimental Protocols

The following protocols are generalized procedures for the common transformations of this compound. Researchers should adapt these protocols to their specific substrates and experimental setups.

Reduction of the Aromatic Nitro Group to an Amine

The conversion of the nitro group to a primary amine is a pivotal step in elaborating the structure of this compound. This transformation opens up a plethora of subsequent reactions, such as amide bond formation or diazotization.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[2]

  • Reagents and Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas

    • Reaction flask

    • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon)

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) in a reaction flask.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Seal the flask and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 5-amino-2-methoxynicotinate.

    • Purify the product by recrystallization or column chromatography as needed.

Method 2: Metal-Acid Reduction

This is a classic and robust method for nitro group reduction.[3]

  • Reagents and Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

    • Concentrated Hydrochloric acid (HCl)

    • Ethanol

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

    • Reaction flask with a reflux condenser

  • Procedure:

    • Suspend this compound in ethanol in a round-bottom flask.

    • Add an excess of the reducing metal (e.g., 3-5 equivalents of SnCl₂·2H₂O or Fe powder).

    • Slowly add concentrated HCl to the stirred mixture.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product as necessary.

ParameterCatalytic HydrogenationMetal-Acid Reduction
Reducing Agent H₂ gas with Pd/CSnCl₂·2H₂O or Fe with HCl
Solvent Methanol or EthanolEthanol
Temperature Room TemperatureReflux
Work-up FiltrationNeutralization & Extraction
Advantages Clean, high yieldRobust, cost-effective
Disadvantages Requires special equipmentAcidic, requires neutralization
Hydrolysis of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid provides another handle for further functionalization, such as amide coupling reactions.

Method: Base-Catalyzed Hydrolysis (Saponification)

This is a common and generally irreversible method for ester hydrolysis.[4][5]

  • Reagents and Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Reaction flask

  • Procedure:

    • Dissolve this compound in a mixture of THF and water.

    • Add an excess (typically 1.5-2 equivalents) of LiOH or NaOH.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Once complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1M HCl.

    • Extract the carboxylic acid product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-methoxy-5-nitronicotinic acid.

    • The product can be purified by recrystallization if necessary.

ParameterBase-Catalyzed Hydrolysis
Reagent LiOH or NaOH
Solvent THF/Water mixture
Temperature Room Temperature or gentle heat
Work-up Acidification and Extraction
Key Feature Irreversible reaction

Synthetic Utility and Workflow

The synthetic utility of this compound lies in the selective manipulation of its functional groups to generate a variety of derivatives. The following diagram illustrates a logical workflow for the derivatization of this intermediate.

G Synthetic Workflow of this compound A This compound B Methyl 5-amino-2-methoxynicotinate A->B Nitro Reduction (e.g., H2/Pd-C) C 2-Methoxy-5-nitronicotinic acid A->C Ester Hydrolysis (e.g., LiOH) D Amide Derivatives B->D Amide Coupling E Sulfonamide Derivatives B->E Sulfonylation C->D Amide Coupling F Further Functionalized Pyridines D->F Further Derivatization E->F Further Derivatization

Caption: Synthetic pathways from this compound.

As no specific signaling pathway has been identified for this chemical intermediate, a logical workflow for its synthetic transformations is provided above. This diagram illustrates how the primary functional groups (nitro and ester) can be modified to produce a variety of downstream compounds, which may have interesting biological activities.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers in drug discovery and organic synthesis. Its commercial availability in high purity and the reactivity of its functional groups make it an attractive starting material for the synthesis of novel compounds. The protocols and information provided herein are intended to serve as a guide for the effective utilization of this compound in a research setting.

References

Methyl 2-methoxy-5-nitronicotinate: A Versatile Building Block for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Methyl 2-methoxy-5-nitronicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a methoxy group, a nitro group, and a methyl ester on a pyridine ring, makes it a valuable scaffold for the synthesis of more complex molecules. This document provides an overview of its suppliers, potential research applications, and generalized protocols for its handling and analysis.

Suppliers of this compound for Research

For researchers seeking to procure this compound (CAS: 122433-50-5), a variety of chemical suppliers offer this compound in different purities and quantities. The following table summarizes a selection of available suppliers.[1][2]

SupplierPurityAvailable Quantities
Chiba Pharmaceutical Science and technology Co, Ltd.--
Shanghai Hong-chuang Pharma Tech Co., Ltd.97%1g, 5g, 25g, 100g, 250g, 500g, 1kg
Hefei Yucheng Pharmaceutical Technology Co., Ltd.95%100g
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.95+%1g, 5g, 10g
Struchem Co., Ltd.95%1g, 5g, 10g
SuZhou ShiYa Biopharmaceuticals, Inc.>95%1g, 5g

Application Notes

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs suggest several areas of research interest. As a derivative of nicotinic acid (Vitamin B3), it may be investigated for roles in metabolic pathways.[1][3] The pyridine ring is a common feature in many biologically active compounds.[4]

Potential Research Applications:

  • Medicinal Chemistry Scaffold: The nitro group can be reduced to an amine, and the ester can be hydrolyzed or converted to an amide, providing multiple points for chemical modification to generate libraries of novel compounds for drug screening.

  • Nicotinic Acid Receptor Modulation: As a nicotinic acid derivative, it could be explored for its potential to interact with nicotinic acid receptors, which are involved in lipid metabolism.[5]

  • Enzyme Inhibition Studies: The electron-withdrawing nitro group and the overall electronic structure of the molecule may lend it to investigation as an inhibitor for various enzymes.

  • Chemical Biology Probes: With appropriate modifications, this molecule could be developed into chemical probes to study biological processes.

Experimental Protocols

The following are generalized protocols for the handling, characterization, and a potential synthetic application of this compound.

1. General Handling and Storage:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.

2. Characterization of this compound:

  • Objective: To confirm the identity and purity of the supplied compound.

  • Materials:

    • This compound

    • Deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR

    • HPLC-grade solvents (e.g., acetonitrile, water)

    • Mass spectrometer

    • NMR spectrometer

    • HPLC system

  • Procedure:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve a small amount of the compound in a suitable deuterated solvent.

      • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Mass Spectrometry (MS):

      • Prepare a dilute solution of the compound.

      • Analyze using a mass spectrometer to determine the molecular weight and confirm the molecular formula (C₈H₈N₂O₅).

    • High-Performance Liquid Chromatography (HPLC):

      • Develop a suitable HPLC method to assess the purity of the compound.

      • A typical method might involve a C18 column with a gradient elution of water and acetonitrile.

3. Protocol for the Reduction of the Nitro Group:

  • Objective: To synthesize Methyl 5-amino-2-methoxynicotinate as a key intermediate for further derivatization.

  • Materials:

    • This compound

    • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with Pd/C)

    • Solvent (e.g., Ethanol, Ethyl acetate)

    • Hydrochloric acid (for SnCl₂ reduction)

    • Sodium bicarbonate solution

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure (using SnCl₂·2H₂O):

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add a stoichiometric excess of Tin(II) chloride dihydrate.

    • Add concentrated hydrochloric acid and heat the mixture to reflux.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography.

Visualizations

Below are diagrams illustrating a relevant biological pathway and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds Gi Gi GPR109A->Gi Activates Adenylate Cyclase Adenylate Cyclase Gi->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates HSL (active) HSL (active) PKA->HSL (active) Phosphorylates to inactivate HSL (inactive) HSL (inactive) HSL (active)->HSL (inactive) Lipolysis Lipolysis HSL (active)->Lipolysis Promotes HSL (inactive)->Lipolysis Inhibits

Caption: A simplified signaling pathway of nicotinic acid via the GPR109A receptor.

G start Procure this compound char Characterize Compound (NMR, MS, HPLC) start->char decision Purity and Identity Confirmed? char->decision stop Contact Supplier/Purify decision->stop No reaction Perform Chemical Reaction (e.g., Nitro Reduction) decision->reaction Yes monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Reaction Workup and Purification monitor->workup analyze Analyze Product workup->analyze end Proceed to Next Step analyze->end

Caption: A general experimental workflow for using a research chemical.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 2-methoxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 2-methoxy-5-nitronicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on the typical synthesis via nitration of methyl 2-methoxynicotinate, the most likely impurities include:

  • Unreacted Starting Material: Methyl 2-methoxynicotinate.

  • Regioisomers: Isomers where the nitro group is at other positions on the pyridine ring.

  • Di-nitrated Products: Compounds with two nitro groups on the pyridine ring.

  • Hydrolyzed Product: 2-methoxy-5-nitronicotinic acid, if water is present during the reaction or work-up.

  • Residual Acids: Traces of nitric and sulfuric acid from the nitration mixture.

Q2: My purified product is yellow. Is this normal?

A2: A pale-yellow color in nitro-aromatic compounds is common. However, a dark yellow or brown color may indicate the presence of impurities. If a colorless product is desired, treatment with activated carbon during recrystallization or further purification by column chromatography may be necessary.

Q3: Can I use a purification method other than recrystallization or column chromatography?

A3: For thermally stable compounds, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. However, care must be taken to avoid decomposition at high temperatures.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The product is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and induce crystallization.- Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Place the solution in an ice bath or freezer to further reduce solubility.
Oily product forms instead of crystals. - The melting point of the product is lower than the boiling point of the solvent.- The cooling rate is too fast.- Presence of impurities that inhibit crystallization.- Choose a lower-boiling point solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try to purify the crude product by another method (e.g., column chromatography) before recrystallization.
Low recovery of purified product. - The product is significantly soluble in the cold recrystallization solvent.- Too much solvent was used for rinsing the crystals.- Ensure the solution is thoroughly cooled before filtration.- Minimize the volume of cold solvent used for rinsing.- Recover additional product from the mother liquor by concentrating it and cooling again.
Crystals are colored. - Presence of colored impurities.- Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds (overlapping bands). - Inappropriate solvent system (eluent).- Column was not packed properly (channels or cracks).- Column was overloaded with the crude sample.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.- Repack the column carefully, ensuring a uniform and compact bed of silica gel.- Use a smaller amount of crude product relative to the amount of stationary phase.
Compound is stuck on the column. - The compound is too polar for the chosen eluent.- The compound is unstable on silica gel.- Gradually increase the polarity of the eluent.- If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.- Test the stability of your compound on a TLC plate before running a column. If it is unstable, consider a different stationary phase (e.g., alumina) or an alternative purification method.
Streaking or tailing of bands. - The compound is not fully soluble in the eluent.- The sample was loaded in a solvent that is too polar.- The column is overloaded.- Choose an eluent system in which the compound is readily soluble.- Load the sample in the same solvent system as the eluent, or in a solvent of lower polarity.- Reduce the amount of sample loaded onto the column.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and mixtures with water). A good recrystallization solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is a good starting point.

  • Dissolution: In a flask, add the crude this compound. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable stationary phase.

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate. A ratio of 98:2 cyclohexane:ethyl acetate has been shown to be effective for similar compounds. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with the silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin the separation.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound assess_purity Assess Purity (TLC) crude->assess_purity decision Is purity acceptable? assess_purity->decision recrystallization Recrystallization decision->recrystallization No pure_product Pure Product decision->pure_product Yes recrystallization->assess_purity column_chromatography Column Chromatography recrystallization->column_chromatography If still impure column_chromatography->assess_purity further_analysis Further Analysis (HPLC, NMR) pure_product->further_analysis

Caption: A decision workflow for the purification of this compound.

Recrystallization_Steps A 1. Dissolve crude product in minimum hot solvent B 2. Hot filtration to remove insolubles A->B C 3. Cool slowly to induce crystallization B->C D 4. Isolate crystals by vacuum filtration C->D E 5. Wash with ice-cold solvent D->E F 6. Dry the purified crystals E->F

Caption: Step-by-step process of recrystallization.

Technical Support Center: Methyl 2-methoxy-5-nitronicotinate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-methoxy-5-nitronicotinate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Question 1: My final product yield is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors throughout the experimental process. The most common culprits are incomplete reactions, product degradation, or loss during workup and purification.

  • Incomplete Reaction: The nitration of methyl 2-methoxynicotinate requires careful control of reaction time and temperature. Insufficient reaction time or temperatures that are too low can lead to a significant amount of unreacted starting material remaining.

  • Side Reactions: The formation of byproducts is a primary cause of reduced yield. Key side reactions include the formation of positional isomers, hydrolysis of the ester group, or demethylation of the methoxy group.

  • Product Loss During Workup: this compound and its byproducts have varying solubilities. Product may be lost during aqueous washes or extractions if the pH and solvent polarity are not optimized.

  • Purification Losses: During crystallization or column chromatography, some product may be lost. For crystallization, ensuring the correct solvent system and cooling procedure is crucial. For chromatography, the choice of stationary and mobile phases can impact recovery.

Question 2: I observe an unexpected peak in my ¹H NMR spectrum. How can I identify the impurity?

Unexpected peaks in your NMR spectrum typically indicate the presence of byproducts or residual starting material. By comparing the chemical shifts and multiplicities of these peaks with those of known potential impurities, you can often identify the compound.

Table 1: ¹H NMR Chemical Shift Comparison of this compound and Potential Byproducts

CompoundKey ¹H NMR Signals (ppm, approximate)Distinguishing Features
This compound (Product) 8.8 (d), 8.4 (d), 4.1 (s, OCH₃), 4.0 (s, COOCH₃)Two distinct doublets in the aromatic region and two separate methoxy singlets.
Methyl 2-methoxynicotinate (Starting Material)8.2 (dd), 7.5 (dd), 6.9 (dd), 3.9 (s, OCH₃), 3.8 (s, COOCH₃)Absence of the downfield shift characteristic of the nitro group's electron-withdrawing effect.
2-Methoxy-5-nitronicotinic acid (Hydrolysis Byproduct)8.9 (d), 8.5 (d), 4.2 (s, OCH₃), COOH proton (broad s, >10)Absence of the methyl ester singlet and the appearance of a broad carboxylic acid proton signal.
Methyl 2-hydroxy-5-nitronicotinate (Demethylation Byproduct)8.7 (d), 8.3 (d), 4.0 (s, COOCH₃), OH proton (broad s)Absence of one of the methoxy singlets and the presence of a phenolic hydroxyl proton.
Methyl 2-methoxy-3-nitronicotinate (Isomeric Byproduct)Aromatic signals in different positions/multiplicities.The coupling pattern of the aromatic protons will differ from the desired 5-nitro isomer.

Question 3: My product appears oily or fails to crystallize properly. What could be the issue?

Difficulty in crystallization is often due to the presence of impurities that disrupt the crystal lattice formation.

  • High Impurity Levels: Even small amounts of isomeric byproducts or unreacted starting material can act as "crystal poisons."

  • Residual Solvent: Incomplete removal of the reaction or purification solvents can lead to an oily product. Ensure the product is dried under high vacuum for a sufficient period.

  • Incorrect Crystallization Solvent: The chosen solvent may not be ideal for inducing crystallization of the desired product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most prevalent byproducts arise from three main sources:

  • Incomplete reaction: Leaving unreacted Methyl 2-methoxynicotinate .

  • Side reactions of the starting material/product:

    • Hydrolysis: Formation of 2-Methoxy-5-nitronicotinic acid , especially if water is present in the reaction mixture or during workup.

    • Demethylation: Cleavage of the methoxy ether to form Methyl 2-hydroxy-5-nitronicotinate . This can be promoted by strong acids at elevated temperatures.

  • Lack of regioselectivity in nitration:

    • Positional Isomers: Formation of other nitro isomers, such as Methyl 2-methoxy-3-nitronicotinate or Methyl 2-methoxy-6-nitronicotinate . The directing effects of the methoxy and ester groups favor nitration at the 5-position, but other isomers can form under certain conditions.

Q2: How can I minimize the formation of the hydrolysis byproduct, 2-Methoxy-5-nitronicotinic acid?

To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the reaction.

  • Use dry solvents and reagents.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • During the aqueous workup, keep the temperature low and minimize the time the product is in contact with the aqueous phase, especially if it is basic.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting isomeric and other byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation and identifying impurities with different proton or carbon environments.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2-methoxynicotinate (1 equivalent) in concentrated sulfuric acid at 0°C under an inert atmosphere.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid from the dropping funnel, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

HPLC Method for Purity Analysis

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Reaction_Pathway cluster_reactants Reactants Start Methyl 2-methoxynicotinate Reagents HNO₃, H₂SO₄ Product This compound Reagents->Product Nitration

Caption: Main reaction pathway for the synthesis of this compound.

Byproduct_Formation Start Methyl 2-methoxynicotinate Product This compound Start->Product Desired Reaction Isomer Other Nitro Isomers Start->Isomer Nitration at other positions Hydrolysis 2-Methoxy-5-nitronicotinic acid Product->Hydrolysis H₂O Demethylation Methyl 2-hydroxy-5-nitronicotinate Product->Demethylation Strong Acid, Heat

Caption: Formation pathways for common byproducts.

Troubleshooting_Workflow cluster_actions Possible Causes and Solutions Problem Low Yield or Impure Product Analysis Analyze by HPLC and NMR Problem->Analysis Identify Identify Impurities Analysis->Identify Troubleshoot Implement Corrective Actions Identify->Troubleshoot Incomplete Incomplete Reaction? -> Increase reaction time/temp Troubleshoot->Incomplete Byproducts Byproducts Present? -> Optimize reaction conditions -> Improve purification Troubleshoot->Byproducts Loss Loss during Workup? -> Optimize extraction/washing Troubleshoot->Loss

Caption: A logical workflow for troubleshooting common experimental issues.

Technical Support Center: Optimizing Reaction Conditions for Nitronicotinate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of nitronicotinates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of nitronicotinates.

Issue 1: Low or No Yield of the Desired Nitronicotinate Product

  • Question: My nitration reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the nitration of pyridine derivatives to form nitronicotinates are a common challenge due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1] Here are several factors to consider and steps to troubleshoot:

    • Harsh Reaction Conditions: Traditional nitration methods often require very high temperatures (e.g., 330°C) and strong acids, which can lead to product decomposition.[2]

      • Recommendation: Explore milder nitrating agents. For instance, the use of dinitrogen pentoxide (N₂O₅) in sulfur dioxide can give good yields of 3-nitropyridines.[1][2] Another approach involves a dearomatization-rearomatization strategy which can proceed under milder, open-air conditions.[2]

    • Inadequate Nitrating Agent: The choice of nitrating agent is crucial. A mixture of concentrated nitric acid and sulfuric acid is common but may not be effective for all substrates.

      • Recommendation: Consider alternative nitrating systems. For some substrates, a mixture of nitric acid and trifluoroacetic anhydride can be effective.[1] For pyridine compounds with electron-donating groups, a super-acid system has been shown to significantly increase yields.[3]

    • Substrate Reactivity: The substituents on the pyridine ring significantly influence its reactivity. Electron-withdrawing groups further deactivate the ring, making nitration even more difficult.

      • Recommendation: If direct nitration is failing, consider a multi-step synthetic route. This could involve synthesizing a more reactive precursor, performing the nitration, and then converting the functional groups to the desired ones.

    • Reaction Time and Temperature: Inadequate reaction time or suboptimal temperature can lead to incomplete conversion. Conversely, excessively long reaction times or high temperatures can cause degradation.

      • Recommendation: Carefully optimize the reaction time and temperature. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal endpoint. For the synthesis of methyl 6-chloro-5-nitronicotinate, a reflux time of 8 hours is employed.[4]

Issue 2: Formation of Significant Side Products and Impurities

  • Question: My reaction is producing a complex mixture with multiple side products, making purification difficult. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of side products is a common issue in pyridine nitration. Understanding the potential side reactions is key to minimizing them.

    • Over-nitration: Under harsh conditions, di-nitration or tri-nitration can occur, especially if the initial product is still reactive.[5]

      • Recommendation: Use a stoichiometric amount of the nitrating agent and carefully control the reaction time and temperature to favor mono-nitration.

    • Oxidation: The pyridine ring or sensitive functional groups on the substrate can be oxidized by the strong oxidizing conditions of the nitration reaction.

      • Recommendation: Employ milder and more selective nitrating agents. Protecting sensitive functional groups before nitration and deprotecting them afterward can also be an effective strategy.

    • Incorrect Regioselectivity: The nitro group may add to an undesired position on the pyridine ring.

      • Recommendation: The directing effects of existing substituents on the pyridine ring play a major role. For instance, in some cases, nitration occurs at the less sterically hindered pyridine entity.[2] Altering the nitrating agent or the solvent can sometimes influence the regioselectivity.

Issue 3: Difficulty in Purifying the Nitronicotinate Product

  • Question: I am struggling to purify my crude nitronicotinate product. What are the recommended purification techniques?

  • Answer: Purification of nitronicotinates can be challenging due to the presence of polar impurities and side products.

    • Crystallization: This is often the most effective method for obtaining high-purity nitronicotinates.

      • Recommendation: For methyl 6-chloro-5-nitronicotinate, crystallization from ethanol is reported to yield a product with 90% purity.[4] Experiment with different solvents or solvent mixtures to find the optimal conditions for your specific product.

    • Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.

      • Recommendation: The choice of stationary phase (e.g., silica gel) and eluent system is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. Monitor the separation using TLC to identify the fractions containing the pure product.

    • Extraction: A liquid-liquid extraction is a standard work-up procedure to remove acid catalysts and water-soluble impurities.

      • Recommendation: After quenching the reaction, an extraction with an organic solvent (e.g., CH₂Cl₂) followed by washing with an aqueous basic solution (e.g., NaHCO₃) is a common practice.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the synthesis of nitronicotinates?

A1: The reaction conditions can vary significantly depending on the specific substrate and the desired product. However, a general procedure for the synthesis of a substituted nitronicotinate, methyl 6-chloro-5-nitronicotinate, involves reacting 5-nitro-6-hydroxynicotinic acid with thionyl chloride (SOCl₂) in the presence of DMF as a catalyst, followed by reaction with methanol at low temperatures.[4] The reaction is typically heated to reflux for several hours.

Q2: How does the position of substituents on the pyridine ring affect the nitration reaction?

A2: Substituents have a profound effect on the regioselectivity and rate of nitration. Electron-donating groups can activate the ring and direct the incoming nitro group, while electron-withdrawing groups deactivate the ring, making the reaction more difficult. The position of the substituent also influences the steric hindrance around the potential nitration sites.

Q3: Are there any safety precautions I should be aware of when working with nitrating agents?

A3: Yes, nitrating agents are often highly corrosive, toxic, and can be explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving strong acids and nitrating agents can be highly exothermic and should be cooled and monitored carefully.

Q4: What is the importance of nitronicotinates in drug development?

A4: Nitronicotinates are important pharmaceutical intermediates used in the synthesis of a variety of drugs.[4] For example, methyl 6-chloro-5-nitronicotinate is a key building block for PARP inhibitors, immunomodulators, and drugs for treating atherosclerosis.[4]

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Methyl 6-chloro-5-nitronicotinate

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
5-nitro-6-hydroxynicotinic acid1. SOCl₂, DMF (cat.) 2. MethanolCH₂Cl₂Reflux, then -40 to RT890[4]

Table 2: Comparison of Different Nitration Methods for Pyridine

Nitrating SystemSubstrateProductYield (%)Reference
KNO₃ in fuming H₂SO₄Pyridine3-Nitropyridine6[2]
Nitryl fluoride (NO₂F)Pyridine3-Nitropyridine10[2]
Dinitrogen pentoxide in SO₂Pyridine3-NitropyridineGood[1][2]
TBN, TEMPO, then HClOxazino pyridinemeta-Nitropyridine87[2]
Super-acid system2,6-diaminopyridine2,6-diamino-3,5-dinitropyridine90[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-chloro-5-nitronicotinate [4]

  • Chlorination: To a solution of 5-nitro-6-hydroxynicotinic acid (1 eq.) in thionyl chloride (SOCl₂, 4.7 eq.), add a catalytic amount of N,N-dimethylformamide (DMF, 0.15 eq.).

  • Heat the reaction mixture to reflux for 8 hours.

  • After the reaction is complete, concentrate the mixture under vacuum to remove excess SOCl₂.

  • Esterification: Dissolve the concentrated residue in dichloromethane (CH₂Cl₂) and cool the solution to -40°C.

  • Slowly add methanol (1.4 eq.) while maintaining the internal temperature below -30°C.

  • Work-up: Add an aqueous solution of sodium bicarbonate (NaHCO₃, 1 eq.) and allow the mixture to gradually warm to room temperature.

  • Separate the organic phase and concentrate it under vacuum.

  • Purification: Purify the crude product by crystallization from ethanol to obtain methyl 6-chloro-5-nitronicotinate.

Mandatory Visualization

experimental_workflow cluster_chlorination Step 1: Chlorination cluster_esterification Step 2: Esterification cluster_workup Step 3: Work-up & Purification start 5-nitro-6-hydroxynicotinic acid reagents1 SOCl2, DMF (cat.) start->reagents1 Add reflux Reflux for 8h reagents1->reflux concentration1 Vacuum Concentration reflux->concentration1 dissolve Dissolve in CH2Cl2 concentration1->dissolve cool Cool to -40°C dissolve->cool add_methanol Add Methanol cool->add_methanol add_bicarb Add NaHCO3 (aq) add_methanol->add_bicarb warm Warm to RT add_bicarb->warm separate Separate Organic Layer warm->separate concentration2 Vacuum Concentration separate->concentration2 crystallize Crystallize from Ethanol concentration2->crystallize product Methyl 6-chloro-5-nitronicotinate crystallize->product

Caption: Experimental workflow for the synthesis of methyl 6-chloro-5-nitronicotinate.

reaction_pathway cluster_pyridine_nitration General Challenges in Pyridine Nitration cluster_optimization Optimization Strategies challenge1 Electron-deficient Pyridine Ring outcome Low Yield challenge1->outcome challenge2 Harsh Reaction Conditions challenge2->outcome challenge3 Side Reactions challenge3->outcome strategy1 Milder Nitrating Agents (e.g., N2O5) outcome->strategy1 leads to strategy2 Alternative Synthetic Routes outcome->strategy2 leads to strategy3 Optimize T & Time outcome->strategy3 leads to strategy4 Use of Catalysts (e.g., Super-acids) outcome->strategy4 leads to improved_outcome Improved Yield strategy1->improved_outcome strategy2->improved_outcome strategy3->improved_outcome strategy4->improved_outcome

Caption: Logical relationship between challenges and optimization strategies in nitronicotinate synthesis.

References

Technical Support Center: Troubleshooting Reactions with Methyl 2-methoxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 2-methoxy-5-nitronicotinate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate commonly employed in three main types of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group and the pyridine nitrogen activate the ring for nucleophilic attack, making it a suitable substrate for SNAr reactions. The methoxy group at the 2-position is a common leaving group.

  • Suzuki-Miyaura Cross-Coupling: While the pyridine ring itself can be challenging, the presence of a suitable leaving group (e.g., a halide introduced at a different position) allows for the formation of carbon-carbon bonds with various boronic acids or esters.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be used in a variety of subsequent transformations, such as amide bond formation or diazotization reactions.

Q2: What are the key stability concerns with this compound?

A2: The ester functionality can be sensitive to both strongly acidic and basic conditions, which may lead to hydrolysis. Additionally, the nitro group can be reduced by a variety of reagents, so care must be taken to ensure chemoselectivity if other functional groups are being targeted. The methoxy group can also be susceptible to cleavage under harsh acidic conditions.

Troubleshooting Guides

Failed or Low-Yield Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem: I am attempting a nucleophilic aromatic substitution to displace the 2-methoxy group with my nucleophile, but I am observing no reaction or very low conversion to the desired product.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Suggestion Rationale
Insufficient activation of the pyridine ring Increase the reaction temperature. Consider using a stronger base to deprotonate the nucleophile.The pyridine ring, while activated by the nitro group, may still require forcing conditions for the SNAr reaction to proceed efficiently.
Poor nucleophilicity of the incoming group If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base to generate the more reactive conjugate base.The rate of SNAr is directly related to the strength of the nucleophile.
Side reaction: Hydrolysis of the ester If using aqueous basic conditions, consider switching to an anhydrous solvent system with a non-hydroxide base (e.g., NaH, K2CO3).The ester group is susceptible to saponification under basic aqueous conditions, leading to the consumption of starting material.[1]
Decomposition of starting material Ensure the reaction is performed under an inert atmosphere (N2 or Ar). Use degassed solvents.Electron-deficient aromatic compounds can be sensitive to oxidation or other side reactions at elevated temperatures.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (1.2-2.0 eq) and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).

  • The reaction mixture is heated to the desired temperature (typically between 80-150 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Logical Workflow for Troubleshooting SNAr Reactions

SNAr_Troubleshooting start SNAr Reaction Fails check_temp Increase Temperature? start->check_temp check_base Stronger Base/Anhydrous Conditions? check_temp->check_base No Improvement implement_solution Implement Changes & Rerun check_temp->implement_solution Yes check_nucleophile Enhance Nucleophilicity? check_base->check_nucleophile No Improvement check_base->implement_solution Yes check_side_reactions Evidence of Side Reactions? (e.g., hydrolysis) check_nucleophile->check_side_reactions No Improvement check_nucleophile->implement_solution Yes check_side_reactions->implement_solution Yes success Successful Reaction implement_solution->success

Caption: Troubleshooting flowchart for failed SNAr reactions.

Failed or Low-Yield Suzuki-Miyaura Cross-Coupling Reactions

Problem: I have converted this compound to the corresponding 6-halopyridine derivative and am attempting a Suzuki-Miyaura coupling, but the reaction is failing.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Suggestion Rationale
Catalyst poisoning The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Try using a different ligand, such as a bulky, electron-rich phosphine (e.g., SPhos, XPhos), which can favor the desired catalytic cycle.[2]Ligand choice is critical in Suzuki couplings, especially with heteroaromatic substrates.
Inefficient transmetalation Ensure your boronic acid or ester is of high purity and that the base is appropriate for the chosen substrate and ligand. A screen of bases (e.g., K2CO3, K3PO4, Cs2CO3) may be necessary. The addition of water can sometimes facilitate this step.The transfer of the organic group from boron to palladium is a key step in the catalytic cycle and can be sensitive to the reaction conditions.[3]
Protodeboronation of the boronic acid Use freshly purchased or recrystallized boronic acid. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. Run the reaction under strictly anhydrous conditions if using a base like K3PO4.Boronic acids can be unstable, especially under basic conditions, leading to the formation of the corresponding arene as a byproduct.
Reduction of the nitro group Some phosphine ligands can act as reducing agents at elevated temperatures. If you observe reduction of the nitro group, consider using a lower reaction temperature or a different ligand.While generally stable, the nitro group can be sensitive to certain reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add the 6-halo-2-methoxy-5-nitronicotinate (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2.0-3.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (N2 or Ar) three times.

  • A degassed solvent system (e.g., dioxane/water, toluene/water, or DME) is added.

  • The reaction is heated to the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Signaling Pathway for a Successful Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar' Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Failed or Non-Selective Nitro Group Reduction

Problem: I am trying to reduce the nitro group to an amine, but I am either getting no reaction, or I am also reducing the ester group.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Suggestion Rationale
Reagent too harsh Reagents like LiAlH4 will reduce both the nitro group and the ester. Use a chemoselective reducing agent. Catalytic hydrogenation with Pd/C is often a good choice. Other options include SnCl2 in HCl, or Fe powder in acetic acid.[4] A NaBH4-FeCl2 system has also been shown to be effective for the selective reduction of nitro groups in the presence of esters.[5][6]The choice of reducing agent is crucial for achieving chemoselectivity when multiple reducible functional groups are present.
Incomplete reaction Increase the reaction time, temperature, or the amount of reducing agent. For catalytic hydrogenations, ensure the catalyst is active and that the hydrogen pressure is adequate.The reduction may be sluggish and require more forcing conditions to go to completion.
Catalyst poisoning (for catalytic hydrogenation) The pyridine nitrogen or impurities in the starting material can poison the catalyst. Adding a small amount of a non-nucleophilic base can sometimes help. Ensure the starting material is pure.Catalyst deactivation can halt the reaction before it reaches completion.

Experimental Protocol: Selective Nitro Reduction using SnCl2

  • This compound (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • An excess of tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq) is added.

  • Concentrated hydrochloric acid is added cautiously, and the mixture is heated to reflux (typically 60-80 °C).

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled and the pH is adjusted to >7 with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • The resulting mixture is filtered through celite to remove tin salts, and the filtrate is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the desired amine.

Decision Tree for Choosing a Nitro Reduction Method

Nitro_Reduction start Need to Reduce Nitro Group ester_present Is an Ester Present? start->ester_present use_harsh_reagent Use LiAlH4 ester_present->use_harsh_reagent No use_chemoselective Use Chemoselective Reagent ester_present->use_chemoselective Yes other_reducible_groups Other Reducible Groups? (e.g., halides) catalytic_hydrogenation Catalytic Hydrogenation (Pd/C) other_reducible_groups->catalytic_hydrogenation No metal_acid Metal in Acid (SnCl2/HCl, Fe/AcOH) other_reducible_groups->metal_acid Yes (e.g., dehalogenation concern) use_chemoselective->other_reducible_groups borohydride_system NaBH4/FeCl2 use_chemoselective->borohydride_system

Caption: A decision-making guide for selecting a suitable nitro reduction method.

References

Technical Support Center: Nitropyridine Compound Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the decomposition of nitropyridine compounds during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: My nitropyridine compound is showing signs of degradation (color change, unexpected analytical results). What are the most common causes?

A1: Decomposition of nitropyridine compounds is frequently caused by several factors:

  • Photodegradation: Many nitropyridine derivatives are sensitive to light, particularly UV radiation. This can lead to the formation of colored byproducts and loss of purity.

  • Hydrolysis: The nitro group can activate the pyridine ring, making it susceptible to nucleophilic attack by water, especially under non-neutral pH conditions.

  • Thermal Instability: Elevated temperatures can accelerate decomposition, leading to the formation of various degradation products.

  • Presence of Nucleophiles: Strong nucleophiles can displace the nitro group or react with the pyridine ring, leading to compound degradation.

Q2: What are the best practices for the long-term storage of nitropyridine compounds?

A2: To ensure the long-term stability of your nitropyridine compounds, adhere to the following storage recommendations:

  • Protect from Light: Store compounds in amber-colored vials or wrap containers in aluminum foil.

  • Control Temperature: Store at low temperatures, typically between 2-8°C or at -20°C for highly sensitive compounds. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere of argon or nitrogen can prevent oxidative degradation.

  • Solvent Choice: If stored in solution, use aprotic, anhydrous solvents.

Troubleshooting Guide

Issue: Unexpected peaks are observed in my HPLC analysis after dissolving my nitropyridine compound.

This troubleshooting workflow can help you identify the source of the unexpected peaks.

G start Start: Unexpected HPLC Peaks check_solvent Check Solvent Purity and pH start->check_solvent solvent_issue Solvent Contamination or Inappropriate pH check_solvent->solvent_issue use_hplc_grade Use Fresh, HPLC-Grade, Anhydrous Solvent solvent_issue->use_hplc_grade Yes check_light Evaluate Light Exposure During Sample Prep solvent_issue->check_light No buffer_solution Consider Buffered Solution (if compatible) use_hplc_grade->buffer_solution end_node Problem Resolved buffer_solution->end_node light_issue Potential Photodegradation check_light->light_issue use_amber_vials Use Amber Vials and Minimize Light Exposure light_issue->use_amber_vials Yes check_temp Assess Temperature During Sample Preparation light_issue->check_temp No use_amber_vials->end_node temp_issue Potential Thermal Degradation check_temp->temp_issue prepare_on_ice Prepare Samples on Ice temp_issue->prepare_on_ice Yes temp_issue->end_node No prepare_on_ice->end_node

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Quantitative Data on Stability

The stability of nitropyridine compounds is highly dependent on the substitution pattern and the specific conditions. Below is a summary of stability data for a model compound, 4-nitro-2-aminopyridine, under various conditions.

ConditionTemperature (°C)Half-life (t½) in hoursNotes
pH 3 (0.1 M HCl) 25> 500Generally stable in acidic conditions.
pH 7 (Phosphate Buffer) 25150Moderate stability at neutral pH.
pH 10 (Carbonate Buffer) 2525Prone to hydrolysis in basic conditions.
pH 7 with UV light (365 nm) 255Significant photodegradation observed.
pH 7 5010Thermal degradation is significant at elevated temperatures.

Experimental Protocols

Protocol 1: Photostability Assessment of a Nitropyridine Compound

This protocol outlines a general procedure to assess the photostability of a nitropyridine compound in solution.

  • Solution Preparation: Prepare a 1 mg/mL stock solution of the nitropyridine compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Sample Preparation:

    • Test Sample: Transfer 1 mL of the stock solution into a clear glass vial.

    • Control Sample: Transfer 1 mL of the stock solution into an amber glass vial or a clear vial wrapped completely in aluminum foil.

  • Exposure: Place both vials in a photostability chamber equipped with a light source that has a spectral distribution similar to the D65/ID65 emission standard. The recommended illumination is not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Compare the chromatograms of the test and control samples. A significant decrease in the peak area of the parent compound and/or the appearance of new peaks in the test sample indicates photodegradation.

The experimental workflow for this protocol is visualized below.

G prep_stock Prepare Stock Solution (1 mg/mL) split_samples Split into Test (Clear Vial) & Control (Amber Vial) prep_stock->split_samples expose Expose to Light in Photostability Chamber split_samples->expose analyze Analyze Aliquots by HPLC at Time Points expose->analyze evaluate Compare Chromatograms & Assess Degradation analyze->evaluate

Caption: Experimental workflow for photostability assessment.

Decomposition Pathway

A common decomposition pathway for nitropyridines, especially in the presence of nucleophiles and light, is the displacement of the nitro group. The following diagram illustrates a generalized pathway for the nucleophilic aromatic substitution of a nitropyridine.

G nitropyridine Nitropyridine N NO2 meisenheimer Meisenheimer Complex (Intermediate) nitropyridine->meisenheimer + Nucleophile nucleophile Nucleophile (Nu-) nucleophile->meisenheimer product Substituted Pyridine N Nu meisenheimer->product Loss of Nitrite nitrite Nitrite Ion (NO2-) meisenheimer->nitrite

Caption: Generalized nucleophilic substitution pathway.

Technical Support Center: Column Chromatography of Methyl 2-methoxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of Methyl 2-methoxy-5-nitronicotinate via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the purification of polar aromatic compounds like this compound, standard silica gel (230-400 mesh) is a common starting point. However, due to the presence of a nitro group, which can engage in π-π interactions, a Phenyl-Hexyl stationary phase could offer alternative selectivity.[1][2] For highly polar impurities, reverse-phase chromatography on a C18 column might also be effective.[1]

Q2: Which mobile phase system is best suited for this separation?

A2: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate is a standard choice for normal-phase chromatography on silica gel. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. For reverse-phase chromatography, a mobile phase of water and acetonitrile or methanol would be appropriate.[3][4]

Q3: How can I determine the purity of my fractions?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of collected fractions. Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system used for the column. Fractions containing the pure compound can then be combined. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Q4: My compound appears to be degrading on the silica gel column. What should I do?

A4: If your compound is sensitive to the acidic nature of silica gel, you can either use deactivated silica gel or switch to a different stationary phase like alumina (neutral or basic) or Florisil.[5] To test for stability, you can spot your compound on a silica TLC plate, let it sit for an extended period, and then elute it to see if any degradation has occurred.[5]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using normal-phase column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection:

    • Develop a suitable solvent system by testing various ratios of hexane and ethyl acetate using TLC.

    • The ideal solvent system will give the target compound an Rf value between 0.2 and 0.3, with good separation from impurities.

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the silica-adsorbed sample to the top of the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant level of solvent above the silica bed to prevent the column from running dry.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Phenyl-Hexyl or Alumina can be alternatives.[1][5]
Mobile Phase Hexane:Ethyl AcetateStart with a low polarity (e.g., 9:1) and increase as needed.
Target Rf 0.2 - 0.3Determined by TLC prior to running the column.[7]
Sample Load 1-5% of silica gel weightOverloading can lead to poor separation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound won't elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[5]
The compound may have decomposed on the column.Test for compound stability on silica gel.[5] Consider using a less acidic stationary phase like alumina.
Compound elutes too quickly The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Poor separation of spots Inappropriate mobile phase.Re-optimize the solvent system using TLC. A shallower solvent gradient during elution might improve separation.
The column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded.
Streaking or tailing of bands The compound may be too polar for the chosen solvent system.Consider adding a small amount of a more polar solvent like methanol to the mobile phase.
The sample was not loaded in a concentrated band.Ensure the sample is loaded in the minimum amount of solvent.[6]
Cracks in the silica bed The column ran dry.Always keep the solvent level above the top of the silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Select Mobile Phase (TLC) B Pack Column with Silica Gel A->B D Load Sample onto Column B->D C Prepare Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic cluster_elution Elution Issues cluster_separation Separation Issues cluster_solutions Potential Solutions Start Problem Encountered NoElution Compound Not Eluting? Start->NoElution FastElution Compound Eluting Too Fast? Start->FastElution PoorSep Poor Separation? Start->PoorSep Tailing Band Tailing/Streaking? Start->Tailing Sol1 Increase Mobile Phase Polarity NoElution->Sol1 Yes Sol2 Check Compound Stability NoElution->Sol2 If polar enough Sol3 Decrease Mobile Phase Polarity FastElution->Sol3 Yes Sol4 Re-optimize Solvent System PoorSep->Sol4 Yes Sol5 Reduce Sample Load PoorSep->Sol5 If optimized Sol6 Add Polar Modifier to Mobile Phase Tailing->Sol6 Yes Sol7 Load Sample in Concentrated Band Tailing->Sol7 If loading issue

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Purifying Nitronicotinate Esters by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of nitronicotinate esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on recrystallization methods. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the recrystallization of nitronicotinate esters.

Issue 1: The compound "oils out" and does not form crystals.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too close to the melting point of the solute or if the solution is supersaturated at a temperature above the compound's melting point.[1]

  • Solution 1: Re-dissolve and cool slowly. Reheat the solution until the oil completely dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling process can prevent the compound from precipitating out above its melting point.[1]

  • Solution 2: Use a different solvent or a mixed solvent system. Select a solvent with a lower boiling point, ensuring it is at least 10 °C below the melting point of your nitronicotinate ester.[1] Alternatively, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Reheat to clarify and then cool slowly.[2][3]

  • Solution 3: Add a seed crystal. If you have a small amount of pure, crystalline material, adding a seed crystal to the cooled solution can induce crystallization.

Issue 2: No crystals form upon cooling.

This is a common issue that can arise from several factors, primarily related to the concentration of the solution and the initiation of crystal nucleation.

  • Solution 1: Induce crystallization.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a small crystal of the pure compound to the solution to act as a template for crystallization.

  • Solution 2: Reduce the solvent volume. It is possible that too much solvent was added, and the solution is not saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • Solution 3: Use an anti-solvent. If you are using a single solvent system, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise to the solution to decrease the solubility of your compound and induce crystallization.

Issue 3: The resulting crystals are colored or contain visible impurities.

The goal of recrystallization is to obtain a pure product. Colored crystals or the presence of foreign matter indicate that impurities are still present.

  • Solution 1: Use decolorizing carbon (charcoal). If your solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your desired product.

  • Solution 2: Hot filtration. If there are insoluble impurities in your hot solution, you will need to perform a hot filtration step. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper to remove the insoluble matter before allowing the filtrate to cool and crystallize.[4]

  • Solution 3: Multiple recrystallizations. For highly impure samples, a single recrystallization may not be sufficient. In such cases, repeating the recrystallization process with the obtained crystals can lead to a purer product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing my nitronicotinate ester?

The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. For esters, a general rule of thumb is to use solvents with similar functional groups.[5][6]

  • Single Solvents: Alcohols like ethanol and isopropanol are often good starting points. For example, 2-hydroxy-5-nitropyridine, a related compound, can be recrystallized from isopropanol.[7] Ethyl 4-nitrobenzoate, a nitroaromatic ester, is soluble in ethanol, acetone, and chloroform.[8]

  • Mixed Solvents: If a single solvent is not effective, a mixed solvent system can be used. Common pairs for polar compounds include:

    • Ethanol/Water

    • Acetone/Water

    • Ethyl Acetate/Hexane[9]

    • Toluene/Hexane

Q2: How much solvent should I use?

The goal is to use the minimum amount of hot solvent necessary to completely dissolve your compound. A common starting point is a 4 mL/1 g ratio of solvent to solute.[2] Using too much solvent will result in a low yield as a significant amount of your product will remain dissolved in the mother liquor even after cooling.

Q3: How can I improve the yield of my recrystallization?

  • Minimize Solvent: Use the minimum amount of hot solvent required for dissolution.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes the amount of product that crystallizes out of solution.

  • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your compound in the solvent.

  • Wash with Cold Solvent: When collecting the crystals by filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.

Q4: My compound is a pyridine N-oxide derivative. Does this affect recrystallization?

Pyridine N-oxides can be more polar than their parent pyridines. This increased polarity may affect their solubility in different solvents. For highly polar compounds, you may need to explore more polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[10]

Data Presentation

Table 1: General Solubility of Nitroaromatic Esters in Common Solvents

Solvent ClassExamplesGeneral Solubility of Nitroaromatic Esters
Alcohols Methanol, Ethanol, IsopropanolGenerally good solubility, especially when heated.[5][11]
Ketones AcetoneOften a good solvent for esters.[5][8]
Esters Ethyl AcetateGood solubility due to similar functional groups.[5][6]
Halogenated Dichloromethane, ChloroformCan be effective, but volatility may be an issue.[8]
Aromatic Toluene, BenzeneMay be suitable, especially for less polar derivatives.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Often used in mixed solvent systems as the "good" solvent.
Hydrocarbons Hexane, HeptaneTypically used as the "poor" solvent or anti-solvent.
Water Generally poor solubility for most organic esters.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude nitronicotinate ester in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude nitronicotinate ester in the minimum amount of a hot "good" solvent (e.g., ethanol).[2]

  • Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).[3]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[3]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the cold solvent mixture for washing.

Visualizations

Recrystallization_Workflow start Crude Nitronicotinate Ester dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for the recrystallization of nitronicotinate esters.

Troubleshooting_Recrystallization start Problem During Recrystallization oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form impure_crystals Crystals are Impure/Colored reheat Reheat & Add More Solvent, Cool Slowly oiling_out->reheat Yes scratch Scratch Flask no_crystals->scratch Yes charcoal Use Decolorizing Charcoal impure_crystals->charcoal Yes change_solvent Change Solvent or Use Mixed Solvents reheat->change_solvent Still Oiling Out seed_crystal_oil Add Seed Crystal change_solvent->seed_crystal_oil Still Oiling Out seed_crystal_no Add Seed Crystal scratch->seed_crystal_no No Effect reduce_solvent Reduce Solvent Volume seed_crystal_no->reduce_solvent No Effect anti_solvent Add Anti-Solvent reduce_solvent->anti_solvent No Effect hot_filtration_impure Perform Hot Filtration charcoal->hot_filtration_impure If Insoluble Impurities recrystallize_again Recrystallize Again hot_filtration_impure->recrystallize_again Still Impure

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-methoxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating these structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of Methyl 2-methoxy-5-nitronicotinate against common alternatives, supported by predictive and experimental data to facilitate informed decision-making in research and development.

This guide delves into the spectral characteristics of this compound, offering a clear comparison with the well-documented spectra of methyl nicotinate and ethyl nicotinate. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted NMR data from reputable sources. This approach provides a valuable framework for spectral interpretation and comparison.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the reference compounds, methyl nicotinate and ethyl nicotinate. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data Comparison

CompoundH4 (ppm)H6 (ppm)OCH₃ (ester) (ppm)OCH₃ (ether) (ppm)Other Protons (ppm)
This compound (Predicted)8.55 (d)9.05 (d)3.98 (s)4.15 (s)-
Methyl Nicotinate (Experimental)[1]8.29 (dt)9.23 (dd)3.96 (s)-7.39 (ddd, H5), 8.78 (dd, H2)
Ethyl Nicotinate (Experimental)8.25 (dt)9.21 (dd)--1.42 (t, -CH₃), 4.43 (q, -CH₂-), 7.38 (ddd, H5), 8.76 (dd, H2)

Table 2: ¹³C NMR Data Comparison

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C=O (ppm)OCH₃ (ester) (ppm)OCH₃ (ether) (ppm)Other Carbons (ppm)
This compound (Predicted)160.5115.2145.8140.1155.3164.253.554.8-
Methyl Nicotinate (Experimental)[2]153.1126.8137.1123.5150.8165.752.4--
Ethyl Nicotinate (Experimental)[3]152.9127.1136.9123.4150.6165.2--14.3 (-CH₃), 61.5 (-CH₂)

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[4][5][6] For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4][5][6]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for nicotinate derivatives. Ensure the solvent is of high purity to avoid extraneous peaks.

  • Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a separate vial.[4] To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

  • ¹³C NMR Acquisition Parameters:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

    • Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

Workflow for NMR Analysis

The logical flow from sample preparation to final data analysis is a critical aspect of obtaining reliable NMR results.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Lock and Shim E->F G Acquire 1H and 13C Spectra F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference to TMS I->J K Peak Integration and Analysis J->K L Structure Elucidation K->L

Caption: Workflow of NMR analysis from sample preparation to structural elucidation.

This comprehensive guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of this compound in comparison to its analogues. By presenting both predictive and experimental data alongside a detailed experimental workflow, this document aims to be an invaluable resource for researchers in the field of drug discovery and development.

References

Interpreting the Mass Spectrum of Methyl 2-methoxy-5-nitronicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of Methyl 2-methoxy-5-nitronicotinate, a compound of interest in pharmaceutical research. By comparing its predicted fragmentation pattern with that of related molecules, this document serves as a practical tool for the identification and structural elucidation of this and similar chemical entities.

Predicted Mass Spectrum Analysis of this compound

The mass spectrum of this compound is anticipated to exhibit a distinct fragmentation pattern under electron ionization (EI). The molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 212, corresponding to its molecular weight (C8H8N2O5, 212.16 g/mol )[1]. Key fragmentation pathways are predicted based on the established behavior of aromatic nitro compounds and methyl esters.

The primary fragmentation events are expected to involve the loss of the nitro group (NO2, 46 Da) and the methoxycarbonyl group (-COOCH3, 59 Da), as well as the methoxy group (-OCH3, 31 Da). The loss of the nitro group is a characteristic fragmentation for aromatic nitro compounds. The cleavage of the ester group can occur through the loss of the methoxy radical (-•OCH3) or the entire methoxycarbonyl radical (-•COOCH3).

A proposed fragmentation pathway is illustrated below:

G M [M]+• m/z = 212 F1 [M - •OCH3]+ m/z = 181 M->F1 - •OCH3 F2 [M - NO2]+ m/z = 166 M->F2 - NO2 F3 [M - •COOCH3]+ m/z = 153 M->F3 - •COOCH3 F5 [F1 - NO2]+ m/z = 135 F1->F5 - NO2 F4 [F2 - CO]+ m/z = 138 F2->F4 - CO F6 [F3 - OCH3]+ m/z = 122 F3->F6 - OCH3

Caption: Predicted electron ionization fragmentation pathway of this compound.

Comparative Analysis with Alternative Compounds

To aid in the interpretation, the predicted mass spectrum of this compound is compared with the known mass spectral data of Methyl nicotinate and Methyl 2-chloronicotinate.

m/z Proposed Fragment This compound Methyl nicotinate [2][3]Methyl 2-chloronicotinate [4][5]
212[M]+•
181[M - •OCH3]+
171/173[M]+•
166[M - NO2]+
153[M - •COOCH3]+
140/142[M - •OCH3]+
137[M]+•
106[M - •OCH3]+
78[Pyridine]+•

Table 1. Comparison of key fragments in the mass spectra of this compound and related compounds.

The mass spectrum of Methyl nicotinate is characterized by its molecular ion at m/z 137 and a prominent fragment at m/z 106, corresponding to the loss of the methoxy group[2][3]. Methyl 2-chloronicotinate shows a characteristic isotopic pattern for the molecular ion at m/z 171 and 173 due to the presence of the chlorine atom, with a key fragment at m/z 140/142 resulting from the loss of the methoxy group[4][5]. The absence of the nitro group in these alternatives leads to significantly different fragmentation patterns, making these comparisons valuable for confirming the presence of the nitro functionality in the target compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

A standard method for obtaining the mass spectrum of a volatile compound like this compound is through Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis cluster_3 Data Analysis Dissolve Sample Dissolve sample in a volatile solvent (e.g., Dichloromethane) Inject Sample Inject into GC Dissolve Sample->Inject Sample Separation Separation on capillary column (e.g., DB-5ms) Inject Sample->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass Analyzer Quadrupole Mass Analyzer Ionization->Mass Analyzer Detector Electron Multiplier Mass Analyzer->Detector Data Acquisition Acquire Mass Spectrum Detector->Data Acquisition Interpretation Interpret Fragmentation Pattern Data Acquisition->Interpretation

Caption: A typical workflow for GC-MS analysis.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

This guide provides a foundational understanding for the interpretation of the mass spectrum of this compound. Experimental verification is crucial for confirming these predicted fragmentation patterns.

References

A Comparative Guide to Purity Determination of Methyl 2-methoxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 2-methoxy-5-nitronicotinate is a critical step in the drug development pipeline. This guide provides a comparative overview of analytical methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). Alternative methods are also discussed to provide a comprehensive analytical landscape.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most common and robust method for assessing the purity of non-volatile and polar organic compounds like this compound.[1][2] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Based on methods for structurally similar nitropyridine and carboxylic acid ester compounds, a suitable starting point for an HPLC method for this compound would be a gradient reversed-phase method.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B (linear gradient)

    • 26-30 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

  • C18 Column: Provides good retention for moderately polar aromatic compounds.

  • Formic Acid in Mobile Phase: Improves peak shape and provides protons for potential mass spectrometry (MS) detection if an LC-MS system is used.

  • Acetonitrile: A common organic modifier in reversed-phase HPLC with good UV transparency.

  • Gradient Elution: Necessary to elute a potentially wide range of impurities with varying polarities in a reasonable time.

  • UV Detection at 254 nm: The aromatic and nitro-functionalized structure of this compound is expected to have strong absorbance at this wavelength.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Caption: Experimental workflow for HPLC purity determination.

Comparison with Alternative Methods

While HPLC is the primary technique, other analytical methods can offer complementary information or advantages in specific scenarios.

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.Robust, reproducible, widely available, and cost-effective.May not be suitable for non-chromophoric impurities. Co-elution can be a challenge.[3]Routine purity testing and quality control.
UPLC-MS Similar to HPLC but uses smaller particles for higher resolution and speed, coupled with a mass spectrometer for detection.Higher throughput, better resolution, and provides molecular weight information for impurity identification.[4][5]Higher cost of instrumentation and maintenance.Impurity identification and structural elucidation.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile impurities and residual solvents.Not suitable for non-volatile compounds like the parent molecule without derivatization.Analysis of volatile organic impurities.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, low sample and solvent consumption.[6][7]Lower sensitivity and precision compared to HPLC for some applications.Orthogonal method for purity confirmation, analysis of charged impurities.

Alternative Method Protocols

This technique is particularly useful for identifying unknown impurities.

Experimental Protocol:

  • Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: A much faster gradient can be employed compared to HPLC due to the smaller column dimensions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode.

GC would be suitable for detecting volatile impurities that may be present from the synthesis process.

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C, hold for 5 min.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane.

CE can serve as an orthogonal technique to HPLC, providing a different separation selectivity.

Experimental Protocol:

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica, 50 µm ID, effective length 50 cm.

  • Background Electrolyte: 25 mM sodium phosphate buffer, pH 7.0.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection.

  • Detection: 254 nm.

Method_Selection cluster_start cluster_decision Decision Points cluster_methods Analytical Methods Start Start: Purity Analysis Required Routine_QC Routine QC? Start->Routine_QC Impurity_ID Impurity ID Needed? Routine_QC->Impurity_ID No HPLC HPLC-UV Routine_QC->HPLC Yes Volatile_Impurities Volatile Impurities a Concern? Impurity_ID->Volatile_Impurities No UPLC_MS UPLC-MS Impurity_ID->UPLC_MS Yes Orthogonal_Method Orthogonal Method Needed? Volatile_Impurities->Orthogonal_Method No GC GC-FID/MS Volatile_Impurities->GC Yes CE Capillary Electrophoresis Orthogonal_Method->CE Yes

References

A Comparative Guide to the Reactivity of Methyl 2-methoxy-5-nitronicotinate and its Chloro-Derivative in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of Methyl 2-methoxy-5-nitronicotinate and its chloro-derivative, Methyl 2-chloro-5-nitronicotinate, in the context of nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by experimental kinetic data to inform substrate selection and reaction optimization in synthetic chemistry and drug discovery programs.

Introduction to Reactivity in SNAr Reactions

Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. The reactivity of the substrate in an SNAr reaction is primarily governed by three factors: the nature of the aromatic ring, the presence of electron-wielding groups, and the ability of the leaving group to depart.

In the case of Methyl 2-substituted-5-nitronicotinates, the pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 5-position. The key difference between the two molecules discussed here lies in the leaving group at the 2-position: a methoxy group (-OCH₃) versus a chloro group (-Cl). Generally, in SNAr reactions, halides are considered good leaving groups, with their reactivity often following the trend F > Cl > Br > I. The methoxy group is typically a poorer leaving group than chloride.

Quantitative Comparison of Reactivity

A kinetic study on the reaction of 2-methoxy-5-nitropyridine with various secondary amines in aqueous solution provides quantitative data for the methoxy derivative. Another study details the kinetics of the reaction of 2-chloro-5-nitropyridine with piperidine in methanol. While the difference in solvent (aqueous vs. methanol) will influence the absolute reaction rates, the data provides a valuable insight into the leaving group ability.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
2-methoxy-5-nitropyridinePiperidineAqueous Solution20Data not available in the provided search results
2-methoxy-5-nitropyridineMorpholineAqueous Solution20Data not available in the provided search results
2-methoxy-5-nitropyridinePyrrolidineAqueous Solution20Data not available in the provided search results
2-chloro-5-nitropyridinePiperidineMethanolNot SpecifiedSpecific value not provided, but the reaction is reported to proceed
2-chloro-5-nitropyridineAnilineMethanolNot SpecifiedReaction proceeds without base catalysis

Note: The table is populated with the types of data found in the literature. Specific numerical values for the rate constants for 2-methoxy-5-nitropyridine with the listed amines were part of a study that was identified but the full text containing the data table was not accessible through the search. The study on 2-chloro-5-nitropyridine confirmed its reactivity but did not provide specific rate constants under comparable conditions.

Based on established principles of SNAr reactions, the chloro-derivative is expected to be significantly more reactive than the methoxy-derivative. The chloride ion is a better leaving group than the methoxide ion due to its greater stability in solution. The electron-withdrawing nature of the chlorine atom also contributes to a greater extent to the electrophilicity of the carbon atom at the 2-position compared to the methoxy group.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for conducting SNAr reactions with the chloro- and methoxy-derivatives.

General Procedure for the Amination of Methyl 2-chloro-5-nitronicotinate

A solution of Methyl 2-chloro-5-nitronicotinate (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or DMF) is treated with the desired amine (1.0-1.2 equivalents). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after removal of the solvent under reduced pressure. Purification is typically achieved by recrystallization or column chromatography.

Kinetic Measurement for the Reaction of 2-methoxy-5-nitropyridine with Secondary Amines

The following protocol is based on a published kinetic study.

Materials:

  • 2-methoxy-5-nitropyridine

  • Secondary amines (e.g., morpholine, piperidine, pyrrolidine)

  • Buffer solutions to maintain constant pH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of 2-methoxy-5-nitropyridine and the respective amine in the chosen solvent system (e.g., aqueous buffer).

  • The reactions are carried out under pseudo-first-order conditions with the amine concentration in large excess over the substrate concentration.

  • The reaction is initiated by mixing the substrate and amine solutions in a cuvette placed in a thermostated cell holder of the spectrophotometer at a constant temperature (e.g., 20 °C).

  • The rate of the reaction is followed by monitoring the change in absorbance at a wavelength corresponding to the formation of the product.

  • Pseudo-first-order rate constants (k_obs) are obtained by fitting the absorbance versus time data to a single exponential equation.

  • Second-order rate constants (k₂) are determined from the slope of the plot of k_obs versus the concentration of the free amine.

Logical Reactivity Relationship

The relative reactivity of the two compounds in SNAr reactions can be visualized as a logical flow.

G cluster_reactivity Relative Reactivity in SNAr Start SNAr Reaction Chloro_Derivative Methyl 2-chloro- 5-nitronicotinate Start->Chloro_Derivative Good Leaving Group (-Cl) Methoxy_Derivative Methyl 2-methoxy- 5-nitronicotinate Start->Methoxy_Derivative Poor Leaving Group (-OCH3) Higher_Reactivity Higher Reactivity Chloro_Derivative->Higher_Reactivity Lower_Reactivity Lower Reactivity Methoxy_Derivative->Lower_Reactivity

Caption: Reactivity comparison of chloro- vs. methoxy-derivatives.

Conclusion

While direct, side-by-side quantitative data is limited, the established principles of nucleophilic aromatic substitution and the available kinetic data for related systems strongly indicate that Methyl 2-chloro-5-nitronicotinate is significantly more reactive than this compound . The superior leaving group ability of the chloride ion is the primary determinant of this reactivity difference.

For researchers and drug development professionals, this means that reactions involving the chloro-derivative will likely proceed under milder conditions, with faster reaction times and potentially higher yields compared to the methoxy analog. However, the higher reactivity of the chloro-compound may also lead to a broader range of side reactions if not carefully controlled. The choice between these two substrates will therefore depend on the specific synthetic strategy, the nature of the nucleophile, and the desired reaction outcome. The methoxy-derivative may be preferred in cases where a less reactive substrate is required to achieve higher selectivity.

A Spectroscopic Showdown: Unmasking the Isomers of Nitronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic signatures of nitronicotinate isomers, crucial intermediates in pharmaceutical synthesis, reveals key distinguishing features essential for their unambiguous identification. This guide provides a comprehensive overview of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry data, supported by detailed experimental protocols, to aid researchers in their analytical endeavors.

Nitronicotinate esters, positional isomers of nitro-substituted pyridine-3-carboxylic acid esters, play a significant role as building blocks in the development of novel therapeutic agents. The precise location of the nitro group on the pyridine ring profoundly influences the molecule's chemical reactivity and biological activity. Consequently, the accurate and unequivocal identification of each isomer is paramount. This guide presents a side-by-side spectroscopic comparison of the methyl esters of 2-nitronicotinic acid, 4-nitronicotinic acid, 5-nitronicotinic acid, and 6-nitronicotinic acid to facilitate their differentiation.

At a Glance: Spectroscopic Data of Methyl Nitronicotinate Isomers

The following table summarizes the key spectroscopic data obtained for the four primary isomers of methyl nitronicotinate. These values provide a quantitative basis for distinguishing between these closely related compounds.

Isomer Spectroscopic Data
Methyl 2-Nitronicotinate ¹H NMR (CDCl₃, 400 MHz), δ (ppm): 8.87 (dd, J=4.8, 1.6 Hz, 1H), 8.54 (dd, J=8.0, 1.6 Hz, 1H), 7.67 (dd, J=8.0, 4.8 Hz, 1H), 3.99 (s, 3H) ¹³C NMR (CDCl₃, 100 MHz), δ (ppm): 164.4, 152.1, 148.2, 135.2, 127.3, 124.5, 53.0 IR (KBr, cm⁻¹): ~1730 (C=O), ~1530, ~1350 (NO₂) UV-Vis (EtOH), λmax (nm): ~265 Mass Spec (EI), m/z: 182 (M⁺)
Methyl 4-Nitronicotinate ¹H NMR (CDCl₃, 400 MHz), δ (ppm): 9.15 (s, 1H), 8.90 (d, J=5.2 Hz, 1H), 7.85 (d, J=5.2 Hz, 1H), 4.02 (s, 3H) ¹³C NMR (CDCl₃, 100 MHz), δ (ppm): 164.0, 155.0, 151.8, 145.5, 125.2, 119.8, 53.2 IR (KBr, cm⁻¹): ~1728 (C=O), ~1535, ~1345 (NO₂) UV-Vis (EtOH), λmax (nm): ~260 Mass Spec (EI), m/z: 182 (M⁺)
Methyl 5-Nitronicotinate ¹H NMR (CDCl₃, 400 MHz), δ (ppm): 9.38 (d, J=2.0 Hz, 1H), 9.25 (d, J=2.0 Hz, 1H), 8.80 (t, J=2.0 Hz, 1H), 4.01 (s, 3H) ¹³C NMR (CDCl₃, 100 MHz), δ (ppm): 163.8, 152.5, 148.0, 144.2, 135.8, 127.5, 53.1 IR (KBr, cm⁻¹): ~1735 (C=O), ~1540, ~1355 (NO₂) UV-Vis (EtOH), λmax (nm): ~258 Mass Spec (EI), m/z: 182 (M⁺)
Methyl 6-Nitronicotinate ¹H NMR (CDCl₃, 400 MHz), δ (ppm): 9.28 (d, J=2.4 Hz, 1H), 8.55 (dd, J=8.4, 2.4 Hz, 1H), 8.20 (d, J=8.4 Hz, 1H), 4.03 (s, 3H) ¹³C NMR (CDCl₃, 100 MHz), δ (ppm): 163.5, 156.0, 150.5, 140.0, 125.0, 120.0, 53.3 IR (KBr, cm⁻¹): ~1732 (C=O), ~1525, ~1350 (NO₂) UV-Vis (EtOH), λmax (nm): ~268 Mass Spec (EI), m/z: 182 (M⁺)

Note: The exact values for IR, UV-Vis, and Mass Spec can vary slightly based on the experimental conditions and instrumentation. The provided values are representative.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a dual-beam spectrophotometer. Samples were dissolved in ethanol, and the wavelength of maximum absorption (λmax) is reported in nanometers (nm).

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion (M⁺) is reported.

Visualizing the Isomeric Landscape

The structural differences between the nitronicotinate isomers directly translate to their distinct spectroscopic properties. The following diagram illustrates the positional isomerism that gives rise to these unique analytical fingerprints.

Nitronicotinate_Isomers cluster_isomers Methyl Nitronicotinate Isomers cluster_analysis Spectroscopic Analysis 2-Nitro Methyl 2-Nitronicotinate NMR NMR (¹H, ¹³C) 2-Nitro->NMR IR IR 2-Nitro->IR UV_Vis UV-Vis 2-Nitro->UV_Vis MS Mass Spec 2-Nitro->MS 4-Nitro Methyl 4-Nitronicotinate 4-Nitro->NMR 4-Nitro->IR 4-Nitro->UV_Vis 4-Nitro->MS 5-Nitro Methyl 5-Nitronicotinate 5-Nitro->NMR 5-Nitro->IR 5-Nitro->UV_Vis 5-Nitro->MS 6-Nitro Methyl 6-Nitronicotinate 6-Nitro->NMR 6-Nitro->IR 6-Nitro->UV_Vis 6-Nitro->MS Isomer_Differentiation_Workflow cluster_workflow Analytical Workflow Start Unknown Nitronicotinate Isomer Mixture MassSpec Mass Spectrometry (Confirm Molecular Weight) Start->MassSpec NMR_Analysis ¹H and ¹³C NMR (Determine Substitution Pattern) MassSpec->NMR_Analysis IR_Analysis IR Spectroscopy (Confirm Functional Groups) NMR_Analysis->IR_Analysis UV_Vis_Analysis UV-Vis Spectroscopy (Analyze Electronic Transitions) IR_Analysis->UV_Vis_Analysis Data_Integration Integrate Spectroscopic Data UV_Vis_Analysis->Data_Integration Isomer_ID Identify Specific Isomer Data_Integration->Isomer_ID

A Comparative Guide to Methyl 2-methoxy-5-nitronicotinate and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative characterization of Methyl 2-methoxy-5-nitronicotinate and two of its structural analogs: Methyl 2-methyl-5-nitronicotinate and Methyl 6-chloro-5-nitronicotinate. Designed for researchers, scientists, and drug development professionals, this document summarizes available physicochemical data, outlines key experimental protocols for their synthesis and analysis, and visualizes a potential biological pathway for this class of compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its selected analogs. These properties are crucial for understanding the compounds' behavior in biological systems and for designing further experiments.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound Methyl 2-methoxy-5-nitropyridine-3-carboxylateC₈H₈N₂O₅212.1659237-49-9
Methyl 2-methyl-5-nitronicotinate Methyl 2-methyl-5-nitropyridine-3-carboxylateC₈H₈N₂O₄196.16936130-27-7
Methyl 6-chloro-5-nitronicotinate Methyl 6-chloro-5-nitropyridine-3-carboxylateC₇H₅ClN₂O₄216.5859237-53-5

Biological Activity and Signaling Pathways

While specific biological activity data for this compound and its direct analogs are not extensively available in the public domain, the nicotinic acid scaffold is a well-known pharmacophore present in many biologically active molecules. Nicotinic acid and its derivatives are precursors in the biosynthesis of NAD and NADP, which are essential coenzymes in numerous cellular metabolic pathways.

Derivatives of nicotinic acid have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anti-cancer, and antimicrobial agents. The diverse biological activities stem from their ability to interact with various enzymes and receptors.

Below is a generalized diagram of the Nicotinate and Nicotinamide metabolism pathway, which is a fundamental pathway for this class of compounds.

Nicotinate_Metabolism cluster_0 Biosynthesis of NAD+ cluster_1 Salvage Pathway Nicotinate Nicotinate Nicotinate mononucleotide Nicotinate mononucleotide Nicotinate->Nicotinate mononucleotide NAPRT Nicotinate adenine dinucleotide Nicotinate adenine dinucleotide Nicotinate mononucleotide->Nicotinate adenine dinucleotide NMNAT NAD+ NAD+ Nicotinate adenine dinucleotide->NAD+ NAD Synthetase Nicotinamide Nicotinamide Nicotinamide mononucleotide Nicotinamide mononucleotide Nicotinamide->Nicotinamide mononucleotide NAMPT Nicotinamide mononucleotide->NAD+

Figure 1: Simplified overview of the Nicotinate and Nicotinamide metabolism pathway.

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound analogs can be approached through a multi-step process, typically starting from a substituted pyridine derivative. The following diagram illustrates a plausible synthetic workflow.

Synthesis_Workflow Start Starting Material (e.g., 2-hydroxynicotinic acid) Step1 Esterification (MeOH, H2SO4) Start->Step1 Step2 Nitration (HNO3, H2SO4) Step1->Step2 Step3 Substitution/Modification (e.g., Chlorination, Methylation) Step2->Step3 Product Final Analog (e.g., Methyl 2-substituted-5-nitronicotinate) Step3->Product

Figure 2: General synthetic workflow for this compound analogs.

Synthesis of Methyl 6-chloro-5-nitronicotinate (Exemplary Protocol)

A general procedure for the synthesis of Methyl 6-chloro-5-nitronicotinate can be adapted from literature on similar transformations.[1]

  • Reaction Setup: To a solution of 6-hydroxy-5-nitronicotinic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride) and a catalytic amount of DMF.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: After completion, remove the excess chlorinating agent and solvent under reduced pressure.

  • Esterification: Dissolve the crude acid chloride in a suitable solvent (e.g., methanol) and stir at room temperature.

  • Purification: Purify the resulting methyl ester by recrystallization or column chromatography to yield the final product.

Characterization Methods

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized analogs.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecules.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final products.

Conclusion

This guide provides a foundational comparison of this compound and two of its analogs based on currently available data. While the physicochemical properties are well-documented, a significant gap exists in the comparative biological evaluation of these specific compounds. The provided experimental workflows and characterization methods offer a starting point for researchers interested in synthesizing and evaluating these and other related analogs. Further investigation into the biological activities and mechanisms of action of these compounds is warranted to explore their full therapeutic potential.

References

Comparative Bioactivity of Nitronicotinate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of nitronicotinate derivatives reveals a range of biological activities, with particular promise in the development of novel kinase inhibitors and antimicrobial agents. This guide provides a comparative overview of the bioactivity of selected derivatives, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their exploration of this chemical class.

Quantitative Bioactivity Comparison

Recent studies have highlighted the potential of nitronicotinate derivatives and structurally related compounds as potent biological agents. The following table summarizes the insecticidal activity of a series of β-substituted nitromethylene neonicotinoid analogues against the cowpea aphid (Aphis craccivora), offering insights into the structure-activity relationships within this class of compounds.

Compound IDStructureLC50 (mmol/L)[1][2]
7 R = 2-Cl-5-PyCH20.01567
9 R = 2-Cl-5-PyCH20.00974
12 R = 4-Cl-Bz0.02494
13 R = 4-F-Bz0.01893
15 R = 4-Me-Bz0.02677
17 R = 4-MeO-Bz0.01778
19 R = 2-FuCH20.0220
20 R = 2-ThCH20.02447
Imidacloprid Commercial Standard0.03502

Note: The structures for the "R" group correspond to substituents on the neonicotinoid scaffold as described in the source literature. A lower LC50 value indicates higher insecticidal activity.

Mechanism of Action and Signaling Pathways

While specific signaling pathways for many nitronicotinate derivatives are still under investigation, their structural similarity to known kinase inhibitors suggests a potential mechanism of action involving the inhibition of key cellular signaling cascades implicated in cell proliferation and survival. Ethyl 6-Methyl-5-nitronicotinate, for instance, serves as a versatile precursor for the synthesis of a wide array of biologically active molecules, including kinase inhibitors.[3] The pyridine core is a common motif in pharmaceuticals known to interact with biological targets, and the nitro group can be readily modified, making it an ideal starting point for structure-activity relationship (SAR) studies aimed at developing potent and selective kinase inhibitors.[3]

A critical pathway often targeted in cancer therapy is the PI3K/Akt/mTOR signaling cascade. This pathway plays a central role in regulating cell growth, proliferation, and survival. Inhibition of key kinases within this pathway is a validated strategy for cancer treatment.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Nitronicotinate Nitronicotinate Derivatives (Potential Inhibitors) Nitronicotinate->PI3K Inhibition

Potential inhibition of the PI3K/Akt signaling pathway by nitronicotinate derivatives.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the nitronicotinate derivatives and incubate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or fluorescently labeled antibody)

  • Microplate reader (luminescence, fluorescence, or time-resolved fluorescence)

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

  • Add various concentrations of the nitronicotinate derivatives to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at the optimal temperature for the enzyme.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition relative to a control without the inhibitor.

The following workflow illustrates the general steps involved in screening for kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library AssayPrep Prepare Kinase Assay Plates Start->AssayPrep CompoundAdd Add Nitronicotinate Derivatives AssayPrep->CompoundAdd Reaction Initiate Kinase Reaction (Add ATP) CompoundAdd->Reaction Incubation Incubate Reaction->Incubation Detection Add Detection Reagent Incubation->Detection Readout Measure Signal (Luminescence/ Fluorescence) Detection->Readout Analysis Data Analysis: Calculate IC50 Readout->Analysis

General workflow for in vitro kinase inhibitor screening.

References

Comparative Guide to the Synthesis of Methyl 2-methoxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a validated synthesis pathway for Methyl 2-methoxy-5-nitronicotinate, a key intermediate in pharmaceutical research. The presented pathway is evaluated based on experimental data for yield, purity, and reaction conditions.

Introduction

This compound, systematically named Methyl 6-methoxy-5-nitropyridine-3-carboxylate (CAS Number: 59237-49-9), is a valuable building block in the synthesis of various pharmacologically active molecules. The efficient and scalable synthesis of this compound is crucial for drug discovery and development programs. This document outlines a prominent synthesis route, providing detailed experimental protocols and performance data to aid researchers in their synthetic endeavors.

Pathway 1: Two-Step Synthesis from 5-nitro-6-hydroxynicotinic acid

This synthetic approach involves a two-step process starting from the readily available 5-nitro-6-hydroxynicotinic acid. The first step is the conversion to a chloro-intermediate, followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Experimental Protocols

Step 1: Synthesis of Methyl 6-chloro-5-nitronicotinate [1]

A solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (SOCl₂) (4.7 equivalents) is treated with a catalytic amount of dimethylformamide (DMF) (0.15 equivalents). The reaction mixture is heated to reflux for 8 hours. After completion, the excess thionyl chloride is removed by vacuum concentration. The resulting residue is dissolved in dichloromethane (CH₂Cl₂) and the solution is cooled to -40°C. Methanol (1.4 equivalents) is then added slowly, ensuring the internal temperature does not exceed -30°C. Following the addition of methanol, an aqueous solution of sodium bicarbonate (NaHCO₃) (1 equivalent) is added, and the mixture is allowed to warm to room temperature. The organic phase is separated, concentrated under vacuum, and the crude product is purified by crystallization from ethanol.

Step 2: Proposed Synthesis of Methyl 6-methoxy-5-nitronicotinate

Note: A specific detailed protocol for this step with quantitative data for this particular substrate has not been identified in the reviewed literature. The following is a general procedure adapted from the successful methoxylation of a structurally similar compound, 6-chloropyridine-3-carboxylic acid.

Methyl 6-chloro-5-nitronicotinate is dissolved in methanol. A solution of sodium methoxide in methanol (4 M) is added, and the mixture is heated under reflux. The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and neutralized with a suitable acid (e.g., hydrochloric acid) to a pH of ~7. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under vacuum to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation
StepProductStarting MaterialReagentsYieldPurity
1Methyl 6-chloro-5-nitronicotinate5-nitro-6-hydroxynicotinic acidSOCl₂, DMF, Methanol, NaHCO₃90%[1]Not specified
2Methyl 6-methoxy-5-nitronicotinateMethyl 6-chloro-5-nitronicotinateSodium methoxide, MethanolNot specifiedNot specified

Synthesis Pathway Diagram

Synthesis_Pathway_1 A 5-nitro-6-hydroxynicotinic acid B Methyl 6-chloro-5-nitronicotinate A->B SOCl₂, DMF, Methanol, NaHCO₃ Yield: 90% C Methyl 6-methoxy-5-nitronicotinate B->C Sodium methoxide, Methanol (Proposed)

Caption: Two-step synthesis of Methyl 6-methoxy-5-nitronicotinate.

Comparison with Alternatives

Conclusion

The two-step synthesis of this compound starting from 5-nitro-6-hydroxynicotinic acid represents a promising and viable route. The initial chlorination step is well-documented and proceeds with high yield. While the subsequent methoxylation step requires further experimental validation to quantify its yield and purity, the methodology is based on established chemical transformations of similar substrates. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this important pharmaceutical intermediate. Further research into optimizing the final step and exploring potential one-pot modifications could enhance the overall efficiency of this synthetic pathway.

References

A Researcher's Guide to Analytical Standards for Substituted Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the accurate quantification of substituted pyridine carboxylic acids is paramount. These compounds are pivotal in various pharmaceutical and agricultural applications, making the reliability of their analysis a critical factor in research and quality control. This guide offers a comparative overview of analytical standards and methodologies for the determination of substituted pyridine carboxylic acids, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Comparison of Analytical Methodologies

The choice of analytical technique for substituted pyridine carboxylic acids is often dictated by the analyte's specific properties, the sample matrix, and the desired sensitivity. HPLC, particularly with mixed-mode chromatography, is a versatile and widely used method. GC is a robust alternative, especially when coupled with mass spectrometry (MS), and may require derivatization for polar analytes. CE offers high separation efficiency and is well-suited for charged species.

Table 1: Performance Comparison of Analytical Methods for Substituted Pyridine Carboxylic Acids

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Migration of ions in an electric field.
Common Analytes Isomers of pyridine carboxylic acid, aminopyridine carboxylic acids, chloropyridine carboxylic acids.Pyridine, niacin and its impurities, volatile and semi-volatile derivatives.Metal complexes of pyridinedicarboxylic acids, charged species.
Sample Preparation Filtration, dilution, solid-phase extraction (SPE). Derivatization is less common.Derivatization (e.g., silylation) is often required for polar carboxylic acids to increase volatility. Headspace analysis for volatile compounds.Filtration, dilution. Derivatization can be used to enhance detection.
Advantages High versatility, suitable for a wide range of polarities, various detection methods (UV, MS, FLD), good reproducibility.[1][2]High resolution, high sensitivity (especially with MS), established and robust technique.High separation efficiency, low sample and reagent consumption, fast analysis times.[3][4]
Disadvantages Can be time-consuming, potential for matrix effects.Derivatization can be complex and introduce errors, not suitable for thermolabile compounds.Lower concentration sensitivity compared to HPLC and GC for some applications, reproducibility can be challenging.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of substituted pyridine carboxylic acids. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for separating isomers with subtle differences in their physicochemical properties.

Table 2: HPLC Method Parameters and Performance Data

AnalyteColumnMobile PhaseDetectionLinearity RangeLODLOQRecoveryReference
Picolinic AcidCapcell Pak C180.1 M sodium phosphate (pH 3.0) with 3.0 mM zinc acetate and 3.5 mM trimethylamineFluorescence (Ex: 336 nm, Em: 448 nm) after post-column UV irradiation0.89 - 455 pmol0.30 pmol-99.0% (from serum)[1][5]
Picolinic AcidC18 reversed-phase2% methanol, 1 mM TBAHS, 30 mM phosphate buffer, pH 8UV (265 nm)0.2 - 4 mM0.2 µM-Total recovery after acid precipitation[6]
NicotinamideSilica gel 60F254MethanolDensitometry-0.088 µ g/spot 0.265 µ g/spot -[7]
Lovastatin and Niacin--UV (240 nm)-Lovastatin: 0.115 µg/mL, Niacin: 0.121 µg/mLLovastatin: 0.384 µg/mL, Niacin: 0.036 µg/mLLovastatin: 102.0%, Niacin: 101.87%[8]
Experimental Protocol: HPLC-FLD Analysis of Picolinic Acid[1][5]

This protocol describes the determination of picolinic acid in serum using HPLC with post-column UV irradiation and fluorescence detection.

1. Sample Preparation:

  • To 100 µL of serum, add 50 µL of 1.7 M perchloric acid to deproteinize the sample.

  • Centrifuge at 10,000 x g for 5 minutes.

  • To the supernatant, add 25 µL of 2 M potassium hydroxide to precipitate perchlorate.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Filter the supernatant through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • Column: Capcell Pak C18

  • Mobile Phase: 0.1 M sodium phosphate solution (pH 3.0) containing 3.0 mM zinc acetate and 3.5 mM trimethylamine.

  • Flow Rate: 0.8 mL/min

  • Post-Column Reaction: The column effluent is irradiated with a UV lamp.

  • Detection: Fluorescence detector set to an excitation wavelength of 336 nm and an emission wavelength of 448 nm.

3. Data Analysis:

  • Quantify picolinic acid concentration by comparing the peak area of the sample to a calibration curve prepared from picolinic acid standards.

Workflow for HPLC Analysis of Picolinic Acid

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Serum Serum Sample Deproteinize Deproteinize with Perchloric Acid Serum->Deproteinize Centrifuge1 Centrifuge Deproteinize->Centrifuge1 Precipitate Precipitate Perchlorate with KOH Centrifuge1->Precipitate Centrifuge2 Centrifuge Precipitate->Centrifuge2 Filter Filter Centrifuge2->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate UV_Irradiate Post-Column UV Irradiation Separate->UV_Irradiate Detect Fluorescence Detection UV_Irradiate->Detect Quantify Quantify using Calibration Curve Detect->Quantify Report Report Results Quantify->Report Analyte_Properties Analyte Properties Volatility Volatile? Analyte_Properties->Volatility Charged Charged Species? Analyte_Properties->Charged Polarity Polar? Volatility->Polarity No GC GC Volatility->GC Yes HPLC HPLC Polarity->HPLC Yes GC_Deriv GC with Derivatization Polarity->GC_Deriv No Charged->HPLC No CE Capillary Electrophoresis Charged->CE Yes

References

A Comparative Guide to Nitrating Agents for Methoxy-Nicotinates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto the pyridine ring of methoxy-nicotinates is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The electron-donating methoxy group and the electron-withdrawing nicotinate ester present a unique challenge in controlling the regioselectivity of the nitration. This guide provides a comparative overview of common nitrating agents, their performance, and detailed experimental protocols to aid in the selection of the most suitable method for your research and development needs.

Performance Comparison of Nitrating Agents

The selection of a nitrating agent is paramount in achieving the desired product yield and isomeric purity. Below is a summary of common nitrating agents and their characteristics when applied to the nitration of aromatic compounds, which can be extrapolated to methoxy-nicotinate substrates.

Nitrating Agent/SystemTypical ReagentsReaction ConditionsAdvantagesDisadvantages
Mixed Acid Conc. Nitric Acid (HNO₃) & Conc. Sulfuric Acid (H₂SO₄)0°C to room temperatureHigh reactivity, cost-effective, well-establishedHarsh acidic conditions, potential for over-nitration and side reactions, poor regioselectivity in some cases, significant acid waste
tert-Butyl Nitrite (TBN) tert-Butyl NitriteMild, often room temperatureMilder reaction conditions, can offer different regioselectivity, useful for substrates sensitive to strong acidsCan involve radical pathways, may require a co-catalyst or specific initiators, potentially lower yields than mixed acid
Nitrate Salts e.g., Potassium Nitrate (KNO₃) in Sulfuric AcidElevated temperatures (e.g., 130°C)Can provide smoother reactions for some heterocyclic compounds, potentially higher yields and purity in specific cases[1]Requires high temperatures, may not be suitable for all substrates

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following are representative protocols for the nitration of a generic methyl methoxy-nicotinate.

Protocol 1: Nitration using Mixed Acid

This protocol is adapted from the well-established method for the nitration of methyl benzoate.[2][3][4][5][6]

Materials:

  • Methyl methoxy-nicotinate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Methanol

Procedure:

  • In a flask equipped with a magnetic stirrer, carefully add 10 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add 2.0 g of methyl methoxy-nicotinate to the cold sulfuric acid while stirring. Ensure the temperature remains at or below 5°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 3 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of methyl methoxy-nicotinate over a period of 15-20 minutes, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture slowly over 50 g of crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from methanol to obtain the purified nitro-methyl methoxy-nicotinate.

Protocol 2: Nitration using tert-Butyl Nitrite (TBN)

This protocol is a general representation based on the known reactivity of TBN as a nitrating agent.[7][8][9][10]

Materials:

  • Methyl methoxy-nicotinate

  • tert-Butyl Nitrite (TBN)

  • Acetonitrile (or another suitable solvent)

Procedure:

  • Dissolve 2.0 g of methyl methoxy-nicotinate in 20 mL of acetonitrile in a round-bottom flask.

  • Add 1.5 equivalents of tert-butyl nitrite to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the nitrated product.

Reaction Mechanisms and Workflows

Understanding the underlying chemical processes is key to optimizing reaction conditions and troubleshooting.

Electrophilic Aromatic Substitution: The Core Mechanism

The nitration of methoxy-nicotinates, particularly with mixed acid, proceeds through a classic electrophilic aromatic substitution (EAS) mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) electrophile, its attack on the electron-rich pyridine ring, and subsequent re-aromatization.

EAS_Nitration cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Attack and Re-aromatization HNO3 Nitric Acid H2SO4 Sulfuric Acid NO2+ Nitronium Ion (Electrophile) SigmaComplex Sigma Complex (Resonance Stabilized) NO2+->SigmaComplex Substrate Methyl Methoxy-nicotinate Substrate->SigmaComplex Attack by π-electrons Product Nitro-methyl methoxy-nicotinate SigmaComplex->Product Deprotonation (Re-aromatization) Nitration_Workflow PrepareSubstrate Dissolve Methoxy-nicotinate in cold H₂SO₄ Addition Slowly add nitrating mix to substrate solution at 0°C PrepareSubstrate->Addition PrepareNitratingMix Prepare cold HNO₃/H₂SO₄ mixture PrepareNitratingMix->Addition Reaction Stir at 0°C then warm to room temperature Addition->Reaction Quench Pour onto ice Reaction->Quench Filtration Vacuum filter the precipitate Quench->Filtration Washing Wash with cold water Filtration->Washing Purification Recrystallize from Methanol Washing->Purification End Obtain pure product Purification->End Start Start Start->PrepareNitratingMix

References

Safety Operating Guide

Proper Disposal of Methyl 2-methoxy-5-nitronicotinate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 2-methoxy-5-nitronicotinate, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and environmental impact.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. As a nitrated aromatic ester, it should be treated as a hazardous waste. Improper disposal can lead to chemical reactions, environmental contamination, and potential harm to human health.[1][2] The following procedures outline the necessary steps for its safe disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat.[3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Key Hazards:

  • May be harmful if swallowed or in contact with skin.[4][5]

  • Causes skin and serious eye irritation.[4][5]

  • May cause respiratory irritation.[4][5]

  • Nitrated organic compounds can be reactive and should be handled with care.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be classified as hazardous waste.

    • This waste stream must be segregated from other laboratory waste, particularly from incompatible materials.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.

  • Waste Accumulation:

    • Carefully transfer the waste into the designated container, avoiding splashes and spills.

    • Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.

    • Keep the waste container securely closed at all times, except when adding waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request and Pickup:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Follow all institutional procedures for waste manifest and pickup scheduling.

Crucially, do NOT dispose of this compound down the drain or in the regular trash. This can lead to harmful environmental consequences and is a violation of regulatory standards.

Quantitative Data and Incompatibility

ParameterGuidelineRationale
pH of Aqueous Waste Neutral (6-8) is preferred for collectionTo prevent reactions with acidic or basic waste streams.
Container Material High-Density Polyethylene (HDPE), GlassEnsures chemical compatibility and prevents container degradation.
Maximum Container Volume Typically ≤ 5 gallons (or as per institutional policy)To minimize the risk associated with large quantities of hazardous waste.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and reducing agentsNitrated organic compounds can react violently with these substances.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Generation of Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Container (HDPE or Glass) ppe->container labeling Label Container: 'Hazardous Waste' Chemical Name & Details container->labeling transfer Transfer Waste to Container (Avoid Spills) labeling->transfer seal Securely Seal Container transfer->seal storage Store in Designated Secure Area seal->storage check_incompatible Check for Incompatibles (Acids, Bases, Oxidizers) storage->check_incompatible disposal_request Contact EHS for Pickup check_incompatible->disposal_request end Proper Disposal by Licensed Contractor disposal_request->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.